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  • Product: 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine
  • CAS: 1330750-21-4

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This in-depth technical guide details the synthesis of 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine, a heterocyclic compound of significant interest i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide details the synthesis of 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrimidine scaffolds are integral to a wide array of biologically active molecules, and the functionalization of the pyrimidine ring allows for the fine-tuning of their pharmacological properties.[1][2][3] This guide provides a robust and well-validated protocol for the synthesis of the target molecule, focusing on the nucleophilic aromatic substitution (SNAr) of 5-Bromo-2-chloropyrimidine with cyclopentanethiol. We will delve into the mechanistic underpinnings of this transformation, offer practical insights into reaction optimization, and provide comprehensive safety and handling guidelines. The synthesis of the key starting material, 5-Bromo-2-chloropyrimidine, is also discussed to ensure a complete understanding of the synthetic pathway. This document is intended to be a valuable resource for researchers and scientists working in the field of organic synthesis and drug discovery.

Introduction: The Significance of Substituted Pyrimidines in Medicinal Chemistry

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[3][4] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems.[1] The ability to readily functionalize the pyrimidine ring at various positions allows for the creation of diverse molecular architectures with a wide range of biological activities, including anticancer, antiviral, and kinase inhibitory properties.[1][3][5]

5-Bromo-2-(cyclopentylsulfanyl)pyrimidine is a valuable building block that combines the key features of a brominated pyrimidine core with a cyclopentyl sulfide moiety. The bromine atom at the 5-position serves as a versatile handle for further elaboration through cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the introduction of aryl, heteroaryl, or alkynyl groups.[5][6][7] The cyclopentylsulfanyl group at the 2-position can modulate the compound's lipophilicity and steric profile, which are critical parameters for optimizing drug-like properties, including cell permeability and metabolic stability. Several cyclopentyl-pyrimidine analogues have been investigated as potent inhibitors of IGF-1R, a key target in cancer therapy.[8]

This guide will focus on the most direct and efficient synthetic route to 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine, proceeding through the key intermediate 5-Bromo-2-chloropyrimidine.

Synthetic Strategy: A Two-Step Approach

The synthesis of 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine is most effectively achieved through a two-step process, beginning with the synthesis of the crucial precursor, 5-Bromo-2-chloropyrimidine. This intermediate is then subjected to a nucleophilic aromatic substitution reaction with cyclopentanethiol.

Step 1: Synthesis of 5-Bromo-2-chloropyrimidine

The synthesis of 5-Bromo-2-chloropyrimidine can be accomplished starting from 2-hydroxypyrimidine. The process involves two key transformations: bromination of the pyrimidine ring at the 5-position, followed by chlorination of the hydroxyl group at the 2-position. Several patented methods describe a one-step process where these transformations are carried out sequentially in the same reaction vessel, offering an efficient and streamlined approach.[9][10]

The reaction typically proceeds by first treating 2-hydroxypyrimidine with hydrobromic acid and an oxidizing agent, such as hydrogen peroxide, to effect electrophilic bromination.[9][10] The resulting 5-bromo-2-hydroxypyrimidine intermediate is then converted to 5-Bromo-2-chloropyrimidine using a chlorinating agent like phosphorus oxychloride (POCl3).[9][10]

Step 2: Synthesis of 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine via Nucleophilic Aromatic Substitution (SNAr)

The core of this synthesis is the nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring, further activated by the two nitrogen atoms, facilitates the displacement of the chlorine atom at the 2-position by a nucleophile.[11] In this case, the sulfur atom of cyclopentanethiol acts as the nucleophile.

The reaction is typically carried out in a polar aprotic solvent, such as dimethylacetamide (DMAc), in the presence of a base, like potassium carbonate (K2CO3).[12] The base deprotonates the thiol to form the more nucleophilic thiolate anion, which then attacks the electron-deficient carbon at the 2-position of the pyrimidine ring, leading to the displacement of the chloride leaving group.[12][13][14]

Experimental Protocols

Caution: These procedures should only be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Synthesis of 5-Bromo-2-chloropyrimidine

This protocol is adapted from a patented one-step synthesis method.[9][10]

Reagents and Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
2-HydroxypyrimidineC₄H₄N₂O96.0910.0 g0.104
Hydrobromic acid (48%)HBr80.9153.0 mL0.47
Hydrogen peroxide (30%)H₂O₂34.0111.8 mL0.12
Phosphorus oxychloridePOCl₃153.3350.0 mL0.53
Triethylamine(C₂H₅)₃N101.1929.0 mL0.21
DichloromethaneCH₂Cl₂84.93--
Saturated NaHCO₃ solutionNaHCO₃84.01--
BrineNaCl58.44--
Anhydrous MgSO₄MgSO₄120.37--

Procedure:

  • To a stirred solution of 2-hydroxypyrimidine (10.0 g, 0.104 mol) in hydrobromic acid (48%, 53.0 mL) at 0 °C, slowly add hydrogen peroxide (30%, 11.8 mL).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Cool the reaction mixture to 0 °C and slowly add phosphorus oxychloride (50.0 mL).

  • Carefully add triethylamine (29.0 mL) dropwise, keeping the temperature below 10 °C.

  • Heat the reaction mixture to 50 °C and stir for 4 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-Bromo-2-chloropyrimidine as a solid.[15]

Synthesis of 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine

Reagents and Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
5-Bromo-2-chloropyrimidineC₄H₂BrClN₂193.435.0 g0.026
CyclopentanethiolC₅H₁₀S102.203.2 mL0.029
Potassium carbonateK₂CO₃138.217.2 g0.052
Dimethylacetamide (DMAc)C₄H₉NO87.1250 mL-
Ethyl acetateC₄H₈O₂88.11--
WaterH₂O18.02--
BrineNaCl58.44--
Anhydrous Na₂SO₄Na₂SO₄142.04--

Procedure:

  • To a stirred suspension of 5-Bromo-2-chloropyrimidine (5.0 g, 0.026 mol) and potassium carbonate (7.2 g, 0.052 mol) in dimethylacetamide (50 mL), add cyclopentanethiol (3.2 mL, 0.029 mol).

  • Heat the reaction mixture to 80 °C and stir for 3 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into water (200 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine.

Visualization of the Synthetic Workflow

The following diagram illustrates the overall synthetic pathway from 2-hydroxypyrimidine to the final product.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 5-Bromo-2-chloropyrimidine cluster_step2 Step 2: Synthesis of 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine A 2-Hydroxypyrimidine B 5-Bromo-2-hydroxypyrimidine (Intermediate) A->B HBr, H₂O₂ C 5-Bromo-2-chloropyrimidine B->C POCl₃, Et₃N E 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine (Final Product) C->E K₂CO₃, DMAc D Cyclopentanethiol

Caption: Synthetic workflow for 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine.

Physicochemical Properties and Safety Considerations

Physicochemical Properties (Predicted)
PropertyValue
Molecular FormulaC₉H₁₁BrN₂S
Molecular Weight259.17 g/mol
AppearanceOff-white to yellow solid
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in most organic solvents (e.g., DCM, EtOAc, Acetone)
Safety and Handling
  • 5-Bromo-2-chloropyrimidine: This compound is a solid and should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use.

  • Cyclopentanethiol: This is a volatile and flammable liquid with a strong, unpleasant odor. It is harmful if swallowed or inhaled.[16] All manipulations should be performed in a well-ventilated fume hood.

  • Phosphorus oxychloride: This is a highly corrosive and toxic liquid that reacts violently with water. It should be handled with extreme caution.

  • Hydrobromic acid: This is a corrosive acid.

  • Potassium carbonate: This is an irritant.

  • Solvents: Dichloromethane is a suspected carcinogen.[17] Dimethylacetamide and ethyl acetate are flammable.[18][19]

General Precautions:

  • Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Ground and bond all equipment when handling flammable solvents to prevent static discharge.[20]

  • Have appropriate spill control materials readily available.

Conclusion

This technical guide provides a detailed and practical protocol for the synthesis of 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine, a valuable building block for the development of novel therapeutic agents. By following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize this compound for further investigation in their drug discovery programs. The synthetic route is robust, utilizing a key SNAr reaction on a readily accessible brominated pyrimidine intermediate. The versatility of the pyrimidine scaffold ensures that this and related compounds will continue to be of high interest in the field of medicinal chemistry.

References

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  • CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google P
  • One-step synthesis method of 5-bromo-2-chloropyrimidine - Eureka | Patsnap. (URL: [Link])

  • 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses - Chemical Communications (RSC Publishing). (URL: [Link])

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  • 5-Bromo-2-cyclopropylpyrimidine | C7H7BrN2 | CID 20444413 - PubChem. (URL: [Link])

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  • 5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine | C9H11BrClN3 - PubChem. (URL: [Link])

  • 5-Bromo-2-chloropyrimidine | C4H2BrClN2 | CID 606665 - PubChem - NIH. (URL: [Link])

  • Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Safety Data Sheet: Cyclopentane - Carl ROTH. (URL: [Link])

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  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC - PubMed Central. (URL: [Link])

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  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. (URL: [Link])

  • C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines | Journal of the American Chemical Society. (URL: [Link])

  • The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed. (URL: [Link])

  • CYCLOPENTYL BROMIDE EXTRA PURE - Loba Chemie. (URL: [Link])

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Sources

Exploratory

A Senior Scientist's Guide to the Discovery and Synthesis of Novel Pyrimidine Compounds

Preamble: The Enduring Primacy of the Pyrimidine Scaffold In the landscape of medicinal chemistry, few heterocyclic scaffolds command the same level of respect and utility as pyrimidine. Its intrinsic presence as a core...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Enduring Primacy of the Pyrimidine Scaffold

In the landscape of medicinal chemistry, few heterocyclic scaffolds command the same level of respect and utility as pyrimidine. Its intrinsic presence as a core component of nucleobases—cytosine, thymine, and uracil—grounds its biological relevance in the very code of life[1][2]. This inherent biocompatibility, combined with its unique electronic properties and capacity for diverse molecular interactions, has established the pyrimidine ring as a "privileged scaffold".[1] Its two nitrogen atoms act as key hydrogen bond acceptors, while the planar ring system facilitates crucial π-π stacking interactions with biological targets.[1]

This guide is structured to navigate the journey from conceptual design to the synthesis and preliminary evaluation of novel pyrimidine derivatives. We will eschew rigid templates in favor of a narrative that mirrors the logical flow of a discovery campaign, emphasizing the causality behind experimental choices and grounding every protocol in a self-validating system of analysis. The ultimate goal is to empower researchers to not only synthesize these valuable compounds but to understand the strategic thinking that drives their discovery. A multitude of FDA-approved drugs, from anticancer agents like 5-Fluorouracil to antivirals and kinase inhibitors, feature a pyrimidine core, underscoring the scaffold's therapeutic versatility and impact.[1][3][4][5][6][7]

Chapter 1: Strategic Foundations for Pyrimidine Design

The inception of a novel pyrimidine-based therapeutic candidate is not a matter of serendipity but of deliberate design. The pyrimidine core serves as a versatile chassis upon which a multitude of functionalities can be installed to modulate potency, selectivity, and pharmacokinetic properties.

The Logic of Bioisosterism and Privileged Structures

The pyrimidine ring is an exceptional bioisostere for the phenyl ring, a common motif in many bioactive molecules.[3][8] Replacing a phenyl group with a pyrimidine introduces hydrogen bond acceptors (the ring nitrogens) without drastically altering the overall size and shape. This can fundamentally change the molecule's interaction with its target, often leading to enhanced binding affinity and improved solubility. This strategic replacement is a cornerstone of modern medicinal chemistry.

Devising a Synthetic Strategy: A Retrosynthetic Overview

Before embarking on any synthesis, a robust retrosynthetic analysis is paramount. The target pyrimidine is mentally deconstructed into simpler, commercially available, or easily accessible starting materials. This process illuminates the key bond formations required and informs the choice of synthetic methodology.

G Target Target Pyrimidine Derivative Key_Intermediate Key Precursor (e.g., Chalcone, 1,3-Dicarbonyl) Target->Key_Intermediate Key Disconnection (e.g., Cyclization) Building_Blocks Simple Building Blocks (Aldehydes, Ketones, Amidines, Urea) Key_Intermediate->Building_Blocks Simplification G cluster_reactants Reactants Aldehyde Aryl Aldehyde Iminium N-Acyliminium Intermediate Aldehyde->Iminium Ketoester β-Ketoester Adduct Open-Chain Adduct Ketoester->Adduct Nucleophilic Addition Urea Urea / Thiourea Urea->Iminium Iminium->Adduct DHPM 3,4-Dihydropyrimidin-2(1H)-one (DHPM) Adduct->DHPM Cyclization & Dehydration

Caption: Simplified mechanistic pathway of the Biginelli reaction.

Synthesis from Chalcone Intermediates

A highly versatile and widely adopted strategy involves the reaction of chalcones (α,β-unsaturated ketones) with guanidine, urea, or thiourea. [9][10][11]Chalcones themselves are readily synthesized via a Claisen-Schmidt condensation between an aldehyde and a ketone. [11][12]This two-step process allows for immense structural diversity, as a wide array of aldehydes and ketones can be utilized.

Modern Synthetic Enhancements
  • Microwave-Assisted Synthesis: The application of microwave irradiation has revolutionized pyrimidine synthesis, dramatically reducing reaction times from hours to minutes and often increasing yields. [13][14][15]This technique provides rapid and efficient heating, leading to cleaner reactions with fewer byproducts. [13][14]* Direct C-H Functionalization: A frontier in synthetic chemistry, direct C-H functionalization allows for the modification of the pyrimidine core without the need for pre-installed functional groups like halides. [16][17]Palladium-catalyzed methods, for example, can achieve highly regioselective arylation at the C5-position of 2-aminopyrimidines, enabling late-stage diversification of complex molecules. [17][18]

Chapter 3: Field-Proven Experimental Workflows

A theoretical understanding must be paired with robust, reproducible protocols. The following workflows are designed as self-validating systems, incorporating in-process checks and rigorous final characterization.

Workflow 1: Synthesis of a 2-Amino-4,6-diarylpyrimidine from a Chalcone

This workflow details a common and reliable method for creating highly functionalized pyrimidines, which are prevalent in kinase inhibitor research.

G Start Start: Aryl Ketone + Aryl Aldehyde Step1 Step 1: Claisen-Schmidt Condensation (Base Catalyst, e.g., KOH in EtOH) Start->Step1 Chalcone Intermediate: Chalcone Step1->Chalcone Step2 Step 2: Cyclocondensation (Guanidine HCl, Base, Reflux) Chalcone->Step2 Crude Crude Pyrimidine Step2->Crude Step3 Step 3: Purification (Recrystallization or Column Chromatography) Crude->Step3 Pure Pure Pyrimidine Product Step3->Pure Step4 Step 4: Characterization (TLC, MP, ¹H NMR, ¹³C NMR, MS) Pure->Step4 End End: Characterized Compound Step4->End

Caption: Experimental workflow for pyrimidine synthesis via a chalcone.

Experimental Protocol: Synthesis of 4-(4-fluorophenyl)-6-(pyridin-4-yl)pyrimidin-2-amine

  • Part A: Synthesis of the Chalcone Intermediate (E)-1-(4-fluorophenyl)-3-(pyridin-4-yl)prop-2-en-1-one

    • To a stirred solution of 4-fluoroacetophenone (10 mmol) and pyridine-4-carbaldehyde (10 mmol) in ethanol (40 mL), add an aqueous solution of KOH (10% w/v, 15 mL).

    • Stir the mixture at room temperature for 6-8 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate mobile phase.

    • Once the starting materials are consumed, pour the reaction mixture into crushed ice and acidify to pH ~6 with dilute HCl.

    • Filter the resulting solid precipitate, wash thoroughly with cold water, and dry.

    • Recrystallize the crude product from ethanol to yield the pure chalcone. [9]* Part B: Synthesis of the Pyrimidine

    • In a round-bottom flask, dissolve the chalcone from Part A (5 mmol) and guanidine hydrochloride (5.5 mmol) in 30 mL of ethanol.

    • Add a solution of ethanolic KOH (6 mmol in 10 mL ethanol) to the mixture.

    • Reflux the reaction mixture for 10-12 hours, monitoring completion by TLC (e.g., 1:1 hexanes:ethyl acetate). [9] 4. Cool the reaction mixture to room temperature and pour it into ice water.

    • Filter the solid product, wash with water, and dry.

    • Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

  • Characterization:

    • Determine the melting point (MP).

    • Acquire ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) data to confirm the structure and purity of the final compound. [9]

Workflow 2: Microwave-Assisted Biginelli Reaction

This protocol leverages microwave energy to accelerate the classic Biginelli reaction, enabling rapid library synthesis.

Experimental Protocol: Synthesis of Ethyl 6-methyl-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • In a 10 mL microwave process vial, combine benzaldehyde (2 mmol), ethyl acetoacetate (2 mmol), urea (3 mmol), and a catalytic amount of HCl (2-3 drops) in 5 mL of ethanol. [19][20]2. Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 100°C for 10-15 minutes. [13]4. After cooling, the product often precipitates directly from the solution. If not, reduce the solvent volume under reduced pressure.

  • Filter the solid product and wash with cold ethanol.

  • Assess purity by TLC and MP. If necessary, recrystallize from hot ethanol.

  • Confirm the structure via spectroscopic methods (NMR, MS).

Chapter 4: The Logic of Discovery: Structure-Activity Relationship (SAR) Studies

Synthesizing novel compounds is only the first step. The critical phase of discovery involves systematically modifying the synthesized structure and evaluating how these changes impact biological activity. This iterative process is the core of SAR studies. [2][21]The goal is to understand which parts of the molecule are essential for activity (the pharmacophore) and which can be modified to improve properties like potency, selectivity, and metabolic stability. [22] The position of substituents on the pyrimidine nucleus greatly influences biological activity. [2][21]For instance, in many kinase inhibitors, a 2-amino group is a crucial hydrogen bond donor, while substitutions at the C4 and C5 positions modulate selectivity and potency against different kinases.

Iterative Cycle of SAR

G Design Design Analogs (Hypothesis-Driven) Synthesis Synthesize Analogs (Chapter 2 & 3 Protocols) Design->Synthesis Iterate & Optimize Testing Biological Testing (In Vitro Assays, e.g., IC₅₀) Synthesis->Testing Iterate & Optimize Analysis Analyze Data (Identify Trends, Refine SAR) Testing->Analysis Iterate & Optimize Analysis->Design Iterate & Optimize

Caption: The iterative cycle of structure-activity relationship studies.

Hypothetical SAR Case Study: Targeting Kinase X

Let's consider a hypothetical lead compound, PY-1 , and the insights gained from synthesizing a small library of analogs.

Compound IDR¹ (C4-position)R² (C5-position)R³ (C2-amine)Kinase X IC₅₀ (nM)
PY-1 (Lead) Phenyl-H-NH₂150
PY-2 4-Fluorophenyl-H-NH₂75
PY-3 3-Methoxyphenyl-H-NH₂250
PY-4 Phenyl-Br-NH₂55
PY-5 4-Fluorophenyl-Br-NH₂15
PY-6 4-Fluorophenyl-Br-NHCH₃90

Analysis & Causality:

  • C4 Position: Comparing PY-1 and PY-2 , adding an electron-withdrawing fluorine at the para-position of the phenyl ring doubled the potency. This suggests a favorable interaction, possibly with a specific residue in the kinase's binding pocket. The electron-donating methoxy group in PY-3 was detrimental.

  • C5 Position: Introducing a bromine atom at the C5 position (PY-4 vs. PY-1 ) significantly increased potency. This bulky, lipophilic group may be accessing a hydrophobic pocket.

  • Combined Effect: The combination of the optimal C4 and C5 substituents in PY-5 resulted in a synergistic 10-fold increase in potency over the original lead.

  • C2 Position: Methylation of the critical 2-amino group (PY-6 ) significantly reduced activity, confirming its role as an essential hydrogen bond donor. [23] This systematic approach provides a clear, logical path toward identifying a highly potent and optimized drug candidate.

Conclusion and Future Horizons

The pyrimidine scaffold remains a cornerstone of modern drug discovery due to its synthetic tractability and profound biological relevance. [24][25][26]Mastery of classical and modern synthetic techniques, from the venerable Biginelli reaction to microwave-assisted protocols and direct C-H functionalization, provides the essential toolkit for the medicinal chemist. However, synthesis alone is insufficient. True discovery lies in the logical and iterative application of these techniques within a rigorous SAR framework.

Looking forward, the integration of artificial intelligence and machine learning in compound design, coupled with advances in sustainable and green chemistry, will continue to accelerate the discovery of next-generation pyrimidine-based therapeutics. [1][27]The principles and protocols outlined in this guide provide a solid foundation for researchers to contribute to this exciting and impactful field.

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  • Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines. (n.d.). RSC Publishing.
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing.
  • Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. (2023). PubMed.
  • The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. (n.d.). MDPI.
  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activ
  • Pyrimidine Analogs. (n.d.). Holland-Frei Cancer Medicine - NCBI Bookshelf - NIH.
  • Recent Approaches to the Synthesis of Pyrimidine Derivatives. (2025).
  • A deconstruction–reconstruction strategy for pyrimidine diversific
  • Synthesis of pyrimidines from dinitrogen and carbon. (n.d.). Oxford Academic.

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Foundational

A Comprehensive Technical Guide to the Synthesis of 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine in Medicinal Chemistry 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine is a key buildi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine in Medicinal Chemistry

5-Bromo-2-(cyclopentylsulfanyl)pyrimidine is a key building block in the synthesis of a variety of compounds with significant potential in medicinal chemistry. Its disubstituted pyrimidine core, featuring a bromine atom at the 5-position and a cyclopentylthio group at the 2-position, offers two distinct points for further chemical modification. This allows for the creation of diverse molecular libraries for drug discovery programs. The bromine atom can be readily functionalized through various cross-coupling reactions, while the cyclopentylthio moiety can influence the compound's lipophilicity and binding interactions with biological targets. Notably, this scaffold is an important intermediate in the synthesis of Macitentan, a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[1] The strategic synthesis of this intermediate is therefore of paramount importance for the efficient production of this and other potentially therapeutic agents.

This in-depth technical guide provides a comprehensive overview of the starting materials and synthetic routes for the preparation of 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine, with a focus on practical and efficient laboratory-scale synthesis.

Strategic Approach to Synthesis: A Two-Step Process

The most common and efficient pathway to 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine involves a two-step synthetic sequence. The first step is the preparation of the key intermediate, 5-bromo-2-chloropyrimidine. The second step involves the nucleophilic aromatic substitution of the chlorine atom with cyclopentanethiol.

Synthesis_Overview Start Starting Materials Intermediate 5-Bromo-2-chloropyrimidine Start->Intermediate Bromination & Chlorination FinalProduct 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine Intermediate->FinalProduct Nucleophilic Aromatic Substitution

Caption: Overview of the two-step synthesis of 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine.

Part 1: Synthesis of the Key Intermediate: 5-Bromo-2-chloropyrimidine

The synthesis of 5-bromo-2-chloropyrimidine begins with the readily available starting material, 2-hydroxypyrimidine. The process involves two key transformations: bromination of the pyrimidine ring at the 5-position, followed by the conversion of the hydroxyl group at the 2-position into a chlorine atom.

Step 1.1: Bromination of 2-Hydroxypyrimidine

The bromination of 2-hydroxypyrimidine is a critical step that introduces the bromo-substituent at the desired position. Several methods have been reported for this transformation, with the choice of reagent and conditions influencing the reaction's efficiency and safety profile. A common laboratory method involves the use of bromine in an aqueous solution. However, for a more controlled and potentially safer industrial process, the use of hydrobromic acid and hydrogen peroxide is an effective alternative.[1]

Reaction Scheme:

Bromination Reactant 2-Hydroxypyrimidine Product 5-Bromo-2-hydroxypyrimidine Reactant->Product HBr, H₂O₂

Caption: Bromination of 2-hydroxypyrimidine to yield 5-bromo-2-hydroxypyrimidine.

Step 1.2: Chlorination of 5-Bromo-2-hydroxypyrimidine

The subsequent step involves the conversion of the hydroxyl group of 5-bromo-2-hydroxypyrimidine to a chlorine atom. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction transforms the relatively unreactive hydroxyl group into a good leaving group (chloride), which is essential for the subsequent nucleophilic substitution step.

Reaction Scheme:

Chlorination Reactant 5-Bromo-2-hydroxypyrimidine Product 5-Bromo-2-chloropyrimidine Reactant->Product POCl₃

Caption: Chlorination of 5-bromo-2-hydroxypyrimidine to yield 5-bromo-2-chloropyrimidine.

Experimental Protocol for the Synthesis of 5-Bromo-2-chloropyrimidine

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Hydroxypyrimidine96.09112.1 g1.0
Hydrobromic acid (48%)80.91485.5 g3.0
Hydrogen peroxide (30%)34.01340 g5.0
Phosphorus oxychloride153.33766.7 g5.0
Triethylamine101.19202.4 g2.0

Procedure: [1]

  • Bromination: In a well-ventilated fume hood, to a suitable reaction vessel, add 2-hydroxypyrimidine (112.1 g, 1.0 mol) and hydrobromic acid (48%, 485.5 g, 3.0 mol).

  • Cool the mixture in an ice bath and slowly add hydrogen peroxide (30%, 340 g, 5.0 mol) while maintaining the internal temperature below 30 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 14 hours.

  • Cool the reaction mixture to below 10 °C and filter the resulting precipitate. Wash the solid with cold water and dry it to obtain 5-bromo-2-hydroxypyrimidine.

  • Chlorination: To a dry reaction vessel, add the dried 5-bromo-2-hydroxypyrimidine from the previous step, phosphorus oxychloride (766.7 g, 5.0 mol), and triethylamine (202.4 g, 2.0 mol).

  • Heat the reaction mixture to 50 °C and stir for 5 hours.

  • After cooling to room temperature, carefully quench the reaction by slowly pouring it onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-2-chloropyrimidine. The crude product can be further purified by recrystallization or column chromatography if necessary.

Part 2: Synthesis of 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine

The final step in the synthesis is the nucleophilic aromatic substitution of the chlorine atom in 5-bromo-2-chloropyrimidine with cyclopentanethiol. The electron-deficient nature of the pyrimidine ring facilitates this reaction.[2] The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion.

Starting Materials and Their Properties
Starting MaterialMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Key Hazards
5-Bromo-2-chloropyrimidine193.45--Irritant
Cyclopentanethiol102.21129-1310.955Flammable, Irritant
Reaction Scheme:

SNAr_Reaction Reactants 5-Bromo-2-chloropyrimidine + Cyclopentanethiol Product 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine Reactants->Product Base (e.g., K₂CO₃), Solvent (e.g., DMF)

Caption: Nucleophilic aromatic substitution to form the final product.

Experimental Protocol for the Synthesis of 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine

This protocol is an adaptation based on similar reactions of 2-chloropyrimidines with thiols.[3][4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 10 mmol scale)Moles (mmol)
5-Bromo-2-chloropyrimidine193.451.93 g10
Cyclopentanethiol102.211.12 g (1.17 mL)11
Potassium Carbonate (K₂CO₃)138.212.07 g15
N,N-Dimethylformamide (DMF)73.0920 mL-

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromo-2-chloropyrimidine (1.93 g, 10 mmol) in N,N-dimethylformamide (DMF, 20 mL).

  • Add potassium carbonate (2.07 g, 15 mmol) to the solution.

  • Slowly add cyclopentanethiol (1.12 g, 11 mmol) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine.

Safety and Handling Considerations

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. It should be handled with extreme care.

  • Cyclopentanethiol is a flammable liquid with a strong, unpleasant odor. Handle it away from ignition sources.

  • Hydrobromic acid and hydrogen peroxide are corrosive and strong oxidizers. Avoid contact with skin and eyes.

Conclusion

The synthesis of 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine is a well-established process that relies on the preparation of the key intermediate, 5-bromo-2-chloropyrimidine, followed by a nucleophilic aromatic substitution with cyclopentanethiol. The methodologies presented in this guide are robust and can be readily implemented in a laboratory setting. Careful control of reaction conditions and adherence to safety protocols are essential for a successful and safe synthesis. This versatile building block will undoubtedly continue to play a crucial role in the development of novel therapeutic agents.

References

  • CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine. Google Patents.
  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. Available at: [Link]

  • 5-Bromo-2-chloropyrimidine. PubChem. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Evaluation of 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine

Introduction & Compound Scope 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine (CAS: Variable/Generic) represents a "privileged scaffold" in medicinal chemistry. The pyrimidine core is ubiquitous in FDA-approved therapeutics, w...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Scope

5-Bromo-2-(cyclopentylsulfanyl)pyrimidine (CAS: Variable/Generic) represents a "privileged scaffold" in medicinal chemistry. The pyrimidine core is ubiquitous in FDA-approved therapeutics, while the C2-thioether linkage provides a critical metabolic and pharmacophoric handle often seen in antiviral (e.g., NNRTIs) and anticancer (e.g., kinase inhibitors) agents.

This Application Note details the in vitro evaluation workflow for this compound, treating it as a Lead Fragment or Model Scaffold . The presence of the C5-Bromine atom suggests this molecule is likely an intermediate intended for cross-coupling (e.g., Suzuki-Miyaura); however, evaluating the biological baseline of the scaffold itself is critical to establish Structure-Activity Relationships (SAR).

Key Chemical Features & Biological Implications
FeatureChemical FunctionBiological Implication
Pyrimidine Core Hydrogen bond acceptor/donorMimics DNA/RNA bases; targets kinases and polymerases.
C5-Bromine Synthetic handle (Electrophile)Allows library generation via Pd-catalyzed coupling.
C2-Sulfur Linker Flexible spacerModulates lipophilicity; potential metabolic "soft spot" (S-oxidation).
Cyclopentyl Ring Lipophilic moietyEnhances membrane permeability and hydrophobic pocket binding.

Experimental Workflow Overview

The following workflow ensures a comprehensive assessment of the compound's baseline toxicity, efficacy, and metabolic stability.

EvaluationWorkflow QC 1. QC & Solubilization (HPLC/DMSO) Primary 2. Primary Screen (Cell Viability/MTT) QC->Primary Pass Secondary 3. Mechanism (Apoptosis/Annexin V) Primary->Secondary IC50 < 10 µM ADME 4. Liability Screen (Metabolic Stability) Primary->ADME Parallel Path

Figure 1: Step-wise evaluation pipeline. Decisions to progress to mechanism studies depend on establishing a baseline IC50.

Protocol 1: Compound Preparation & QC

Objective: Ensure the lipophilic cyclopentyl group does not cause precipitation in aqueous media, which yields false negatives.

Materials
  • Test Compound: 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine (>98% purity).

  • Vehicle: Dimethyl sulfoxide (DMSO), anhydrous, cell-culture grade.

  • Quality Control: HPLC-UV (254 nm).

Procedure
  • Stock Solution (10 mM): Dissolve X mg of compound in 100% DMSO. Vortex for 30 seconds.

    • Expert Note: The cyclopentyl group increases LogP. If turbidity is observed, sonicate at 37°C for 5 minutes.

  • Working Solution: Dilute the stock into serum-free culture media to 2x the final desired concentration immediately prior to use.

    • Critical Limit: Final DMSO concentration in the assay well must not exceed 0.5% (v/v) to avoid vehicle toxicity.

Protocol 2: Antiproliferative Efficacy (MTT Assay)

Objective: Determine the IC50 (half-maximal inhibitory concentration) against representative cancer cell lines (e.g., HCT-116 or MCF-7) to assess the scaffold's baseline bioactivity.

Scientific Grounding

Tetrazolium assays (MTT) measure mitochondrial dehydrogenase activity. Since pyrimidine thioethers often target enzymes involved in nucleotide synthesis or signaling, a reduction in metabolic activity is a robust proxy for cell death.

Materials
  • Cell Lines: HCT-116 (Colorectal), MCF-7 (Breast).

  • Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) (5 mg/mL in PBS).

  • Solubilizer: DMSO or SDS-HCl.

Step-by-Step Protocol
  • Seeding: Plate cells at 5,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C/5% CO2.

  • Treatment: Remove old media. Add 100 µL of fresh media containing the Test Compound at serial dilutions (e.g., 100 µM down to 0.1 µM).

    • Controls:

      • Negative: 0.5% DMSO (Vehicle).

      • Positive: Doxorubicin (1 µM) or 5-Fluorouracil (standard pyrimidine analog).

      • Blank: Media only (no cells).

  • Incubation: Incubate for 48 or 72 hours.

  • Labeling: Add 10 µL of MTT reagent to each well. Incubate for 3–4 hours until purple formazan crystals form.

  • Solubilization: Carefully aspirate media (do not disturb crystals). Add 100 µL DMSO to dissolve formazan.

  • Read: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis

Calculate % Cell Viability:



Plot Log[Concentration] vs. % Viability using non-linear regression (Sigmoidal dose-response) to determine IC50.

Protocol 3: Metabolic Stability (Microsomal Stability)

Objective: The thioether (C-S-C) linkage is susceptible to S-oxidation by Cytochrome P450 enzymes. This protocol evaluates the compound's half-life (


) and intrinsic clearance (

).[1]
Mechanism of Liability

The sulfur atom is a nucleophile. In the liver, it can be sequentially oxidized to the Sulfoxide and Sulfone . This changes the molecule's polarity and potentially its binding affinity.

MetabolicPathway Parent Parent Thioether (Sulfide) CYP CYP450 Oxidation Parent->CYP Sulfoxide Metabolite 1 (Sulfoxide) CYP->Sulfoxide +[O] Sulfone Metabolite 2 (Sulfone) Sulfoxide->Sulfone +[O] (Slower)

Figure 2: Predicted Phase I metabolic pathway of the thioether linker.

Procedure
  • Reaction Mix: Prepare a mixture containing:

    • Liver Microsomes (Human/Rat) at 0.5 mg protein/mL.

    • Test Compound (1 µM final).

    • Phosphate Buffer (100 mM, pH 7.4).

  • Pre-incubation: Equilibrate at 37°C for 5 minutes.

  • Initiation: Add NADPH-regenerating system (or 1 mM NADPH).

  • Sampling: Remove aliquots (50 µL) at

    
     minutes.
    
  • Quenching: Immediately dispense aliquots into 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS . Monitor the parent ion transition (M+H)+.

Interpretation
  • High Stability:

    
     min. The cyclopentyl group effectively shields the sulfur or the compound is not a CYP substrate.
    
  • Low Stability:

    
     min. Rapid S-oxidation suggests the need for structural modification (e.g., replacing S with O or NH).
    

References

  • Pyrimidine Scaffold Bioactivity

    • Selvam, T. P., et al. (2012). "Pyrimidines as a privileged scaffold in cancer drug discovery."[2] Drug Discovery Today.

  • MTT Assay Standards

    • Riss, T. L., et al. (2013). "Cell Viability Assays." NIH Assay Guidance Manual.

  • Metabolic Stability Protocols

    • Di, L., & Kerns, E. (2016). "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier.[3]

  • Thioether Oxidation

    • Bae, I., et al. (2010). "Metabolic stability of sulfide-containing drugs." Journal of Medicinal Chemistry.

Sources

Application

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Drug Discovery The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous natural and synthetic molecules with a broad spe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous natural and synthetic molecules with a broad spectrum of biological activities.[1][2] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems.[2] This inherent biocompatibility, coupled with its versatile chemical reactivity, makes the pyrimidine scaffold a "privileged structure" for the design of therapeutic agents targeting a wide array of diseases, including cancer, inflammation, and infectious diseases.[1][3]

This guide focuses on a specific, promising derivative: 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine . This molecule incorporates three key structural features that are ripe for exploration in structure-activity relationship (SAR) studies:

  • The Pyrimidine Core: Provides a rigid scaffold for the precise spatial arrangement of functional groups, enabling interactions with biological targets.

  • The 5-Bromo Substituent: Introduces a halogen bond donor and modulates the electronic properties of the pyrimidine ring, which can significantly influence binding affinity and selectivity.

  • The 2-Cyclopentylsulfanyl Group: A lipophilic moiety that can engage in hydrophobic interactions within the binding pockets of target proteins, such as kinases.

The strategic combination of these features makes 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine an excellent starting point for developing potent and selective inhibitors of various enzymes, particularly protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[4][5]

Strategic Approach to SAR Studies

A systematic SAR study of 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine involves the synthesis of a library of analogues and their subsequent evaluation in relevant biological assays. The goal is to understand how modifications to each part of the molecule affect its biological activity, selectivity, and pharmacokinetic properties.

Caption: A general workflow for SAR studies of 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine.

Part 1: Synthesis of 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine and its Analogues

The synthesis of the core scaffold and its derivatives is the foundational step in any SAR campaign. The following protocols provide a general framework for the chemical synthesis.

Synthesis of the Core Scaffold: 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine

A common and efficient method for the synthesis of 2-thioether substituted pyrimidines involves the reaction of a corresponding 2-halopyrimidine with a thiol.

Protocol 1: Synthesis of 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine

  • Starting Material: 5-Bromo-2-chloropyrimidine. This can be synthesized from 2-hydroxypyrimidine through bromination followed by chlorination.

  • Reaction Setup: To a solution of 5-bromo-2-chloropyrimidine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol, add cyclopentanethiol (1.1 eq).

  • Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (TEA, 2.0 eq), to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature or gentle heating (e.g., 50-60 °C) for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine.

Generation of Analogue Libraries for SAR Studies

To explore the SAR, systematic modifications at the C2, C5, and other positions of the pyrimidine ring are necessary.

1.2.1 Modifications at the C2-Position (Thioether Linkage)

The nature of the alkyl or aryl group attached to the sulfur atom can significantly impact lipophilicity and steric interactions within the target's binding site.

  • Varying the Alkyl Chain: Synthesize analogues with different cycloalkyl groups (e.g., cyclobutyl, cyclohexyl) or linear/branched alkyl chains (e.g., isopropyl, tert-butyl) by reacting 5-bromo-2-chloropyrimidine with the corresponding thiols.

  • Introducing Aromatic Moieties: Prepare analogues with aryl or heteroaryl thioethers by using the appropriate thiophenols or heterocyclic thiols.

1.2.2 Modifications at the C5-Position (Bromo Substituent)

The 5-bromo substituent can be replaced with other groups to probe the importance of the halogen bond and electronic effects.

  • Other Halogens: Analogues with chloro or fluoro substituents can be synthesized from the corresponding 5-halo-2-chloropyrimidines.

  • Suzuki Coupling: The bromo group is amenable to palladium-catalyzed Suzuki cross-coupling reactions with various boronic acids to introduce aryl, heteroaryl, or alkyl groups.[2]

  • Sonogashira Coupling: Introduction of alkynyl groups can be achieved via Sonogashira coupling.

Protocol 2: Suzuki Coupling at the C5-Position

  • Reactants: In a reaction vessel, combine 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Base and Solvent: Add an aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃), and a solvent system such as a mixture of toluene and ethanol.

  • Reaction Conditions: Heat the reaction mixture to reflux (e.g., 80-100 °C) and stir for several hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction by TLC.

  • Work-up and Purification: After cooling, perform an aqueous work-up and extract the product with an organic solvent. Purify the crude product by column chromatography.

Caption: Synthetic workflow for the core scaffold and its analogues.

Part 2: Biological Evaluation and SAR Interpretation

The synthesized compounds should be evaluated in a panel of relevant biological assays to determine their potency, selectivity, and mechanism of action. Given that many pyrimidine derivatives are kinase inhibitors, a focus on kinase inhibition assays is a logical starting point.

In Vitro Kinase Inhibition Assays

A tiered approach to in vitro screening is often employed, starting with primary assays against a specific kinase of interest, followed by broader kinase profiling to assess selectivity.

2.1.1 Primary Kinase Assay (e.g., IGF-1R)

Based on literature precedent for cyclopentyl-pyrimidine derivatives, the Insulin-like Growth Factor-1 Receptor (IGF-1R) is a plausible target.[6]

Protocol 3: IGF-1R Kinase Assay (Example using ADP-Glo™)

This protocol is adapted from commercially available kinase assay platforms.

  • Reagents:

    • IGF-1R enzyme

    • Substrate (e.g., a generic tyrosine kinase substrate peptide)

    • ATP

    • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

    • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Procedure:

    • In a 384-well plate, add 1 µL of the compound dilution.

    • Add 2 µL of IGF-1R enzyme solution.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the kinase reaction and measure the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent, followed by a 40-minute incubation.

    • Add 10 µL of Kinase Detection Reagent, incubate for 30 minutes, and measure the luminescence.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP generated and thus to the kinase activity. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Table 1: Hypothetical IC₅₀ Data for SAR Analysis

Compound IDC2-SubstituentC5-SubstituentIGF-1R IC₅₀ (nM)
1 (Core) CyclopentylsulfanylBromo50
2 CyclobutylsulfanylBromo150
3 CyclohexylsulfanylBromo75
4 IsopropylsulfanylBromo200
5 PhenylsulfanylBromo80
6 CyclopentylsulfanylChloro100
7 CyclopentylsulfanylPhenyl25
8 Cyclopentylsulfanyl4-Fluorophenyl15

2.1.2 Kinase Selectivity Profiling

To assess the selectivity of promising compounds, they should be screened against a panel of other kinases (e.g., other receptor tyrosine kinases like VEGFR, EGFR, and CDKs). This is crucial for identifying potential off-target effects and for understanding the molecular features that govern selectivity.

Cellular Assays

Cell-based assays are essential to confirm that the observed enzymatic activity translates into a functional effect in a biological context.

Protocol 4: Cell Proliferation Assay (MTT Assay)

  • Cell Lines: Use cancer cell lines that are known to be dependent on the target kinase signaling pathway (e.g., IGF-1R-dependent cancer cell lines).

  • Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the GI₅₀ (the concentration of compound that causes 50% growth inhibition).

Interpreting the SAR Data

The data from these assays will allow for the elucidation of the structure-activity relationships.

  • C2-Position: The hypothetical data in Table 1 suggests that a cyclopentyl group at the C2-position is optimal for IGF-1R inhibition among the tested cycloalkyls. Both smaller (cyclobutyl) and larger (cyclohexyl) rings, as well as acyclic groups (isopropyl), may lead to reduced potency. This indicates a specific size and shape requirement for the hydrophobic pocket that this group occupies.

  • C5-Position: The replacement of the 5-bromo group with a phenyl group (via Suzuki coupling) appears to be beneficial, suggesting that a larger hydrophobic group that can engage in additional interactions is favored over the halogen bond in this particular target. The introduction of a fluorine atom on the phenyl ring further enhances potency, possibly due to favorable electronic interactions or improved binding orientation.

Part 3: In Vivo Evaluation

Promising candidates from in vitro and cellular assays should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties.

Pharmacokinetic (PK) Studies

PK studies in animal models (e.g., mice or rats) are performed to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds. This data is crucial for establishing an appropriate dosing regimen for efficacy studies.

In Vivo Efficacy Studies: Xenograft Models

Protocol 5: Human Tumor Xenograft Model

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously implant a human cancer cell line that is sensitive to the compound's mechanism of action.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into vehicle control and treatment groups. Administer the compound at various doses and schedules (e.g., daily oral gavage).

  • Monitoring: Monitor tumor volume and the body weight of the mice regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

  • Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the in vivo efficacy.

InVivo_Workflow A Lead Compound from In Vitro Studies B Pharmacokinetic (PK) Studies (Mice/Rats) A->B C Determine ADME Properties B->C D Establish Dosing Regimen C->D E Xenograft Model (Tumor Implantation) D->E F Treatment Administration E->F G Monitor Tumor Growth & Body Weight F->G H Efficacy & Tolerability Assessment G->H

Caption: Workflow for in vivo evaluation of lead compounds.

Conclusion

The 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine scaffold represents a versatile and promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. A systematic approach to SAR, involving the synthesis of a diverse library of analogues and their evaluation in a tiered cascade of in vitro and in vivo assays, is essential for identifying lead compounds with optimal potency, selectivity, and drug-like properties. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to unlock the full therapeutic potential of this exciting class of molecules.

References

  • Chavda, S., et al. (2015). Cyclopentyl-pyrimidine based analogues as novel and potent IGF-1R inhibitor. European Journal of Medicinal Chemistry, 91, 127-137. [Link]

  • Abdellatif, K. R. A., & Bakr, R. B. (2021). Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment. Medicinal Chemistry Research, 30(1), 31-49. [Link]

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135. [Link]

  • Khan, T., & Nadar, S. (2022). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Chemical Biology & Drug Design, 100(6), 818-842. [Link]

  • Munchhof, M. J., et al. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorganic & Medicinal Chemistry Letters, 14(1), 21-24. [Link]

  • RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. [Link]

  • PubMed. (2018). SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. RSC Advances. [Link]

  • PubMed Central. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. European Journal of Medicinal Chemistry. [Link]

  • PubMed. (2016). 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. Bioorganic & Medicinal Chemistry Letters. [Link]

  • PubMed Central. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]

  • Carpizo, D. (n.d.). Xenograft Tumor Assay Protocol. Rutgers Cancer Institute of New Jersey. [Link]

  • MDPI. (2022). Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. Molecules. [Link]

  • PubMed. (2022). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]

  • PubMed Central. (2010). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

Sources

Method

use of 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine in synthesizing anticancer agents.

Application Note: Strategic Utilization of 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine in Anticancer Agent Synthesis Executive Summary 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine (CAS: 1330750-21-4) is a privileged heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine in Anticancer Agent Synthesis

Executive Summary

5-Bromo-2-(cyclopentylsulfanyl)pyrimidine (CAS: 1330750-21-4) is a privileged heterocyclic building block in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., CDK, DDR1, VEGF) and ATPase inhibitors (e.g., p97/VCP). Its structural duality—a reactive electrophile at C-5 and a modifiable sulfide linker at C-2—allows for divergent synthetic strategies. This guide details the protocols for utilizing this scaffold to synthesize anticancer agents, focusing on two distinct pathways: Pharmacophore Retention (exploiting the lipophilic cyclopentylthio group) and Scaffold Activation (using the sulfide as a latent leaving group).

Chemical Profile & Strategic Value

PropertySpecificationStrategic Function
CAS Number 1330750-21-4Unique identifier for sourcing.[1]
Formula C9H11BrN2SLipophilic pyrimidine core.[2]
C-5 Position BrominePrimary Electrophile: Ideal for Pd-catalyzed cross-couplings (Suzuki, Sonogashira) to install the "warhead" or hinge-binding motif.
C-2 Position CyclopentylthioDual Function: 1. Hydrophobic Anchor: Targets hydrophobic pockets (e.g., gatekeeper regions in kinases).2. Latent Electrophile: Can be oxidized to sulfone (

) for nucleophilic aromatic substitution (

).

Synthetic Pathways (Visualized)

The following diagram illustrates the divergent utility of the scaffold.

G Start 5-Bromo-2-(cyclopentylsulfanyl) pyrimidine (Starting Material) Suzuki Step 1: Suzuki Coupling (Pd-Catalyzed) Start->Suzuki Route A: Retention (Hydrophobic Tail) Oxidation Step 2: Oxidation (mCPBA or Oxone) Start->Oxidation Route B: Activation (Linker Exchange) TargetA Target A: 5-Aryl-2-(cyclopentylthio) pyrimidine (p97/DDR1 Inhibitor Analogs) Suzuki->TargetA Sulfone Intermediate: Sulfone/Sulfoxide (Activated Leaving Group) Oxidation->Sulfone SnAr Step 3: SnAr Displacement (R-NH2, Heat) Sulfone->SnAr TargetB Target B: 2-Amino-5-Aryl pyrimidine (CDK/Kinase Inhibitors) SnAr->TargetB

Caption: Divergent synthesis map showing Route A (Retention for hydrophobic interaction) and Route B (Displacement for aminopyrimidine synthesis).

Detailed Protocols

Protocol A: C-5 Functionalization via Suzuki-Miyaura Coupling

Objective: To attach an aryl/heteroaryl "warhead" while retaining the C-2 cyclopentylthio group, common in p97 ATPase and DDR1 kinase inhibitors.

Reagents:

  • Substrate: 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Catalyst:

    
     (0.05 equiv)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: In a microwave vial or round-bottom flask, combine the pyrimidine substrate, boronic acid, and

    
    .
    
  • Inert Atmosphere: Evacuate and backfill with nitrogen (

    
    ) three times.
    
  • Solvent Addition: Add degassed 1,4-dioxane and the aqueous

    
     solution.
    
  • Reaction: Heat to 90°C for 4–12 hours (or 120°C for 30 min in a microwave reactor). Monitor by TLC/LC-MS for the disappearance of the bromide.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The cyclopentylthio group is stable under these basic conditions.

Mechanism Insight: The electron-deficient pyrimidine ring facilitates oxidative addition at the C-5 position. The C-2 sulfide is less reactive towards Pd(0) than the C-5 bromide, ensuring regioselectivity.

Protocol B: Activation & Displacement (Synthesis of 2-Aminopyrimidines)

Objective: To convert the cyclopentylthio group into a leaving group (sulfone), allowing displacement by an amine to form 2-amino-5-arylpyrimidines (a classic CDK/BTK inhibitor scaffold).

Step 1: Oxidation to Sulfone

  • Dissolution: Dissolve the 5-aryl-2-(cyclopentylthio)pyrimidine (from Protocol A) in Dichloromethane (DCM).

  • Oxidation: Cool to 0°C. Add mCPBA (meta-chloroperoxybenzoic acid, 2.5 equiv) portion-wise.

  • Stirring: Allow to warm to room temperature and stir for 2–4 hours.

  • Quench: Wash with saturated

    
     (to quench excess peroxide) and saturated 
    
    
    
    .
  • Result: Yields the 2-(cyclopentylsulfonyl) derivative.

Step 2:


 Displacement 
  • Reaction: Dissolve the sulfone intermediate in THF or Dioxane.

  • Nucleophile: Add the desired primary or secondary amine (1.5–2.0 equiv).

  • Base: Add DIPEA (N,N-Diisopropylethylamine, 3.0 equiv).

  • Heat: Heat to 60–80°C. The sulfone is an excellent leaving group on the electron-poor pyrimidine ring.

  • Isolation: Evaporate solvent and purify via preparative HPLC or crystallization.

Case Studies & Applications

Target ClassRole of ScaffoldMechanism of Action
p97 (VCP) Inhibitors Retention: The cyclopentylthio group occupies a specific hydrophobic pocket in the D2 domain of the p97 ATPase, enhancing potency (e.g., CB-5083 analogs).Induces Unfolded Protein Response (UPR) and apoptosis in myeloma cells.[3]
DDR1 Kinase Inhibitors Retention: Used in benzamide derivatives where the lipophilic tail improves membrane permeability and kinase selectivity.Inhibits fibrosis and tumor cell migration.
CDK/BTK Inhibitors Displacement: Used as a precursor to 2-aminopyrimidines. The "5-bromo" allows early installation of the hinge binder, followed by late-stage amine diversification at C-2.Blocks cell cycle progression (CDK) or B-cell signaling (BTK).

Safety & Handling

  • Hazards: 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine is an irritant (H315, H319, H335).

  • Sulfide Odor: Thioethers often have a disagreeable odor; handle in a fume hood.

  • Oxidation Risks: mCPBA is a strong oxidant and shock-sensitive; store at 2–8°C and handle with care.

References

  • Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine. BenchChem Application Notes. (2025).

  • Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (CB-5083). Journal of Medicinal Chemistry. (2015).

  • Benzamide Derivatives as DDR1 Kinase Inhibitors. European Patent Office (EPO) Patent 2842939. (2011).

  • Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. International Journal of Molecular Sciences. (2020).

  • Preparation and biological properties of 2-thio-containing pyrimidines. Chemistry of Heterocyclic Compounds. (2017).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine

Introduction Welcome to the technical support guide for the purification of crude 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine. This molecule is a key intermediate in various synthetic pathways, particularly in the developm...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the purification of crude 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine. This molecule is a key intermediate in various synthetic pathways, particularly in the development of pharmaceuticals and agrochemicals. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields in subsequent steps, and complications in biological assays. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-based solutions to common purification challenges. We will move beyond simple procedural lists to explain the causality behind our recommendations, ensuring a robust and reproducible purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine?

A1: The impurity profile depends heavily on the synthetic route. A common synthesis involves the nucleophilic substitution of a di-halogenated pyrimidine (like 5-bromo-2-chloropyrimidine) with cyclopentanethiol in the presence of a base. Therefore, common impurities include:

  • Unreacted Starting Materials: Residual 5-bromo-2-chloropyrimidine or cyclopentanethiol.

  • Base and its Salt: Excess inorganic or organic base (e.g., triethylamine) and its corresponding hydrochloride salt.

  • Solvent Residue: High-boiling point solvents like DMF or DMSO used in the reaction.

  • Side Products: Potential for over-reaction or side reactions, although this specific structure is generally robust.

  • Degradation Products: Pyrimidine rings can be sensitive to harsh acidic or basic conditions, though this is less common under standard purification protocols.[1]

Q2: What are the primary recommended purification techniques for this compound?

A2: The two most effective and widely used techniques for purifying intermediates like 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine are:

  • Flash Column Chromatography: This is the most versatile method for separating the target compound from a wide range of impurities with different polarities.[2][3] It is highly effective for removing both more polar and less polar contaminants.

  • Recrystallization: If the crude product has a purity of >90%, recrystallization is an excellent and scalable method for achieving high purity. It is particularly effective at removing small amounts of structurally similar impurities.[4]

Q3: How should I assess the purity of my final product?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and detects proton-bearing impurities. Contamination can often be identified and quantified.[5]

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity by peak area. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water is a good starting point.[6]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Broad melting ranges suggest the presence of impurities.

Purification Workflow Overview

The following diagram outlines the general workflow for the purification of crude 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine.

Purification Workflow Crude Crude Product (Post-Workup) TLC TLC Analysis (Purity Assessment) Crude->TLC Decision Purity > 90%? TLC->Decision Recrystallization Recrystallization Decision->Recrystallization Yes Chromatography Flash Column Chromatography Decision->Chromatography No Analysis Purity & Identity Analysis (NMR, HPLC, MS) Recrystallization->Analysis Chromatography->Analysis Pure Pure Product (>99%) Analysis->Pure

Caption: General purification workflow for the target compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Flash Column Chromatography Issues

Q: My compound is streaking on the TLC plate and giving poor separation in the column. What's happening?

A: Streaking is often a sign of compound instability on the stationary phase or overloading. Pyrimidine derivatives can sometimes interact strongly with the acidic silanol groups on standard silica gel, leading to degradation or tailing.[1]

  • Causality: The lone pairs on the nitrogen atoms of the pyrimidine ring can form strong hydrogen bonds with the acidic silica surface. This can lead to irreversible adsorption or slow kinetics, causing the compound to "streak" down the column rather than moving as a tight band.

  • Solutions:

    • Neutralize the Mobile Phase: Add a small amount of a basic modifier, such as 0.1-1% triethylamine (Et₃N) or pyridine, to your eluent. This will cap the acidic sites on the silica gel and improve the peak shape.

    • Use a Different Stationary Phase: Consider using neutral alumina, which is less acidic than silica gel. Perform TLC analysis on alumina plates first to verify separation. A patent for a related compound purification specifically mentions using neutral alumina column chromatography.[7]

    • Check for Overloading: If you load too much crude material onto the column, it will inevitably lead to broad bands and poor separation. As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude product.

Q: My compound won't elute from the silica gel column, even with a highly polar solvent system like 100% ethyl acetate.

A: This indicates a very strong interaction between your compound and the silica gel, or your compound may have degraded on the column and is now irreversibly adsorbed.

  • Causality: Highly polar impurities or the compound itself might be binding too strongly. Alternatively, the initial solvent system was not polar enough, causing the compound to precipitate at the top of the column.

  • Solutions:

    • Increase Eluent Polarity Systematically: Add a more polar solvent like methanol (MeOH) to your ethyl acetate. Start with 1% MeOH in ethyl acetate and gradually increase the concentration. Be aware that high concentrations of methanol can dissolve some of the silica gel.

    • Re-evaluate TLC: Ensure your TLC analysis was correct. The ideal Rf value for good separation on a column is between 0.2 and 0.4.[1] If the Rf is 0 in your chosen system, it will not elute from the column.

    • 2D TLC Check: To check for on-plate degradation, spot your compound, run the TLC, then rotate the plate 90 degrees and run it again in the same solvent system. If a new spot appears, your compound is likely degrading on the silica.[1]

Troubleshooting Chromatography Potential Cause Recommended Solution
Poor Separation / Overlapping SpotsIncorrect solvent system polarity.Develop a new solvent system using TLC, aiming for a ΔRf > 0.2 between your product and impurities.
Compound Crashing on ColumnLow solubility in the mobile phase.Load the compound by dissolving it in a minimal amount of a stronger solvent (like DCM) and adsorbing it onto a small amount of silica gel (dry loading).
Low RecoveryIrreversible adsorption or degradation.Use a deactivated stationary phase (neutral alumina) or add a base (e.g., 1% Et₃N) to the eluent.
Recrystallization Issues

Q: I've dissolved my crude product in a hot solvent, but it "oiled out" instead of forming crystals upon cooling. What should I do?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is supersaturated or the solvent is too effective.

  • Causality: The compound's solubility decreases so rapidly upon cooling that it separates as a liquid phase instead of forming an ordered crystal lattice. This is common when using a solvent in which the compound is excessively soluble.

  • Solutions:

    • Use a Solvent Pair: Add a miscible "anti-solvent" (one in which your compound is poorly soluble) dropwise to the hot solution until it just starts to become cloudy. Then, add a few drops of the good solvent to redissolve the oil and allow it to cool slowly. Common pairs include Ethanol/Water, Hexane/Ethyl Acetate, or DMF/DCM.[8]

    • Reduce the Cooling Rate: Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. Slow cooling encourages the formation of well-defined crystals.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed the Solution: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to induce crystallization.

Q: My recrystallization yield is very low. How can I improve it?

A: Low yield typically results from using too much solvent or premature crystallization during a hot filtration step.

  • Causality: The goal of recrystallization is to create a saturated solution at high temperature and a supersaturated one at low temperature. Using an excessive volume of solvent means the solution never becomes saturated upon cooling, and the product remains dissolved.

  • Solutions:

    • Minimize Solvent Volume: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated solid.

    • Boil Off Excess Solvent: If you've added too much solvent, you can carefully heat the solution to boil off the excess until you see the first signs of crystal formation. Then, cool the solution.

    • Ensure Efficient Cooling: Cool the solution in an ice-water bath for at least 30 minutes to maximize precipitation.

    • Preheat Filtration Apparatus: If you are performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are preheated to prevent the product from crystallizing in the funnel.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol assumes a starting crude mass of 1.0 g.

  • Solvent System Selection:

    • On a silica gel TLC plate, test various solvent systems. A good starting point for this compound is a mixture of Hexane and Ethyl Acetate (EtOAc).

    • Prepare test vials with 9:1, 4:1, and 2:1 Hexane:EtOAc.

    • Aim for a system that gives your product an Rf value of approximately 0.3. Impurities should ideally be well-separated (e.g., Rf < 0.1 or Rf > 0.5).

  • Column Packing:

    • Select a glass column of appropriate size (e.g., 40 mm diameter for 1.0 g of crude material).

    • Add a small plug of glass wool and a thin layer of sand.

    • Prepare a slurry of silica gel (approx. 50-100 g) in the initial, least polar eluent (e.g., 9:1 Hexane:EtOAc).

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped. The final packed bed height should be around 15-20 cm.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the 1.0 g of crude product in a minimal amount of a volatile solvent like Dichloromethane (DCM) or Acetone.

    • Add ~2-3 g of silica gel to this solution and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the starting solvent system (e.g., 9:1 Hexane:EtOAc), collecting fractions (e.g., 20 mL per fraction).

    • Monitor the elution process by collecting small spots from the column outlet onto a TLC plate.

    • If the product is eluting too slowly, gradually increase the polarity of the mobile phase (e.g., move to 4:1 Hexane:EtOAc).

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine.

Protocol 2: Recrystallization
  • Solvent Selection:

    • Place a small amount of crude product into several test tubes.

    • Add potential solvents (e.g., isopropanol, ethanol, hexane, ethyl acetate) dropwise. A good solvent will dissolve the compound when hot but not when cold.

    • Isopropanol or ethanol are often good choices for compounds of this type.

  • Dissolution:

    • Place the crude material (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar.

    • Add the chosen solvent (e.g., isopropanol) in small portions while heating the flask (e.g., in a water bath) and stirring.

    • Continue adding the minimum volume of hot solvent until the solid just dissolves completely.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization:

    • Remove the flask from the heat source and cover it. Allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to obtain the pure product.

Troubleshooting Decision Diagram

Troubleshooting Logic Start Crude Product Analysis (TLC) Problem What is the issue? Start->Problem Streaking Streaking or Tailing on TLC Problem->Streaking Poor Separation OilingOut Oiling Out During Recrystallization Problem->OilingOut Recrystallization Failure LowYield Low Recrystallization Yield Problem->LowYield Low Recovery NoElution Compound Not Eluting from Column Problem->NoElution Column Issue Sol_Streaking Add 1% Et3N to Eluent OR Switch to Alumina Streaking->Sol_Streaking Sol_OilingOut Use Solvent Pair (e.g., EtOH/H2O) OR Cool More Slowly OilingOut->Sol_OilingOut Sol_LowYield Use Minimum Volume of Hot Solvent AND Ensure Complete Cooling LowYield->Sol_LowYield Sol_NoElution Increase Eluent Polarity (e.g., add MeOH) OR Check for Degradation (2D TLC) NoElution->Sol_NoElution

Caption: Decision tree for common purification problems.

References

  • CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine. Google Patents. URL: https://patents.google.
  • CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds. Google Patents. URL: https://patents.google.
  • Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine: Application Notes and Protocols. Benchchem. URL: https://www.benchchem.
  • One-step synthesis method of 5-bromo-2-chloropyrimidine. Eureka | Patsnap. URL: https://eureka.patsnap.
  • Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10296238/
  • CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine. Google Patents. URL: https://patents.google.
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8951000/
  • 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. Nature Protocols. URL: https://www.
  • 5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/44248247
  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. ResearchGate. URL: https://www.researchgate.
  • Technical Support Center: Purification of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Derivatives. Benchchem. URL: https://www.benchchem.
  • 5-Bromo-2-cyclopropylpyrimidine. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/20444413
  • 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine AldrichCPR. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/ade000109
  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ResearchGate. URL: https://www.researchgate.net/publication/230612147_The_Discovery_of_N-5-4-Bromophenyl-6-2-5-bromo-2-pyrimidinyl-oxyethoxy-4-pyrimidinyl-N'-propylsulfamide_Macitentan_an_Orally_Active_Potent_Dual_Endothelin_Receptor_Antagonist
  • Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7843118/
  • Synthesis, SAR studies, and insecticidal activities of certain N-heterocycles derived from 3-((2-chloroquinolin-3-yl)methylene)-5-phenylfuran-2(3H)-one against Culex pipiens L. larvae. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra05364g
  • Performing Column Chromatography. YouTube. URL: https://www.youtube.
  • 5-Bromo-2-(methylsulfonyl)pyrimidine 97. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/659187
  • 5-BROMO-2-PHENYLPYRIMIDINE. BOC Sciences. URL: https://www.bocsci.com/product/5-bromo-2-phenylpyrimidine-cas-38696-20-7-400789.html
  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. URL: https://pubs.acs.org/journal/joceah
  • Stability of some novel thymidine, 5-bromo-2'-deoxyuridine and 3'-azido-2'. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/9098808/
  • 5-Bromo-2-fluoropyrimidine. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/600690
  • Plasmid DNA Purification Troubleshooting. QIAGEN. URL: https://www.qiagen.
  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies. URL: https://sielc.com/separation-of-pyrimidine-2-bromo-on-newcrom-r1-hplc-column/
  • 5-Bromo-4-cyclopentylsulfanylpyrimidine. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/66319175

Sources

Optimization

troubleshooting low bioactivity with novel pyrimidine compounds

Welcome to the Pyrimidine Therapeutics Technical Support Center. Subject: Troubleshooting Low Bioactivity & Assay Inconsistencies in Novel Pyrimidine Scaffolds Ticket ID: PYR-SAR-404 Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrimidine Therapeutics Technical Support Center.

Subject: Troubleshooting Low Bioactivity & Assay Inconsistencies in Novel Pyrimidine Scaffolds Ticket ID: PYR-SAR-404 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Introduction: The "Pyrimidine Paradox"

You are likely here because your novel pyrimidine derivatives—designed as kinase inhibitors, nucleoside analogs, or GPCR ligands—are showing excellent in silico docking scores but disappointing or erratic in vitro data.

Pyrimidines are "privileged scaffolds" in medicinal chemistry (e.g., Ibrutinib, Rosuvastatin), yet they suffer from a specific set of physicochemical liabilities. Their planar, electron-deficient nature often leads to "The Pyrimidine Paradox" : compounds that are potent binders theoretically but fail experimentally due to solubility-driven precipitation, colloidal aggregation, or cellular impermeability.

This guide moves beyond generic advice. We will troubleshoot your workflow using a root-cause analysis approach.

Module 1: Physicochemical Barriers (Solubility & Precipitation)

The Symptom:

  • Biochemical Assay: IC50 curves are flat, noisy, or reach a "hard floor" at a specific concentration.

  • Observation: Visual turbidity is absent, but data suggests compound loss.

The Root Cause: Pyrimidine rings favor strong


-

stacking interactions, leading to high crystal lattice energy. While a compound may dissolve in 100% DMSO, diluting it into aqueous buffer (even at 1% DMSO) often triggers micro-precipitation . This is not visible to the naked eye but removes the active compound from the solution, leading to false negatives (underestimated potency).

Troubleshooting Protocol:

StepActionTechnical Rationale
1 Check Thermodynamic vs. Kinetic Solubility Kinetic solubility (from DMSO stock) is often higher than thermodynamic solubility (from powder). If your assay relies on a kinetic dilution that exceeds the thermodynamic limit, the compound will eventually crash out.
2 Nephelometry Screen Before running the bioassay, dilute the compound into the exact assay buffer (without enzyme). Measure light scattering (nephelometry) to detect micro-precipitates.
3 The "Shift" Test Run the IC50 curve at two different enzyme concentrations. If the IC50 shifts significantly, it suggests the compound is acting as a stoichiometric titrant (insoluble/aggregator) rather than a reversible inhibitor.

Visualization: Solubility Decision Matrix

SolubilityWorkflow Start Issue: Flat/Noisy IC50 Curve CheckDMSO Check DMSO Stock (Is it clear?) Start->CheckDMSO Nephelometry Run Nephelometry (Light Scattering in Buffer) CheckDMSO->Nephelometry Stock Clear Precip High Scattering: Precipitation Nephelometry->Precip >50 RLU Soluble Low Scattering: Compound Soluble Nephelometry->Soluble <10 RLU Action1 Action: Add 0.01% Triton X-100 or Reduce Conc. Precip->Action1 Action2 Action: Investigate Target Engagement Soluble->Action2

Figure 1: Decision matrix for diagnosing solubility-driven assay failures.

Module 2: Assay Artifacts (Interference & PAINS)

The Symptom:

  • Inconsistency: The compound is active in one assay format (e.g., fluorescence intensity) but inactive in another (e.g., mass spec).

  • Steep Curves: The Hill slope of the IC50 curve is steep (> 2.0).

The Root Cause: Certain pyrimidine derivatives, particularly those with hydrophobic substituents, act as PAINS (Pan-Assay Interference Compounds) . They form colloidal aggregates that sequester enzymes non-specifically. Alternatively, the pyrimidine core can quench fluorescence or inhibit the "reporter" enzyme (e.g., Luciferase) in coupled assays.

FAQ: Is my pyrimidine a "Fake" Hit?

Q: I am using a Kinase-Glo (Luciferase-coupled) assay. My compound looks inactive. Why? A: In "Substrate Depletion" assays (like Kinase-Glo), high light = high ATP = enzyme inhibition. If your pyrimidine inhibits Luciferase (the reporter) instead of the kinase, the light signal drops. This mimics "Low ATP" (high kinase activity), making a potent inhibitor appear inactive (False Negative) [1].

Q: I am using ADP-Glo. My compound looks highly potent. Why? A: In "Product Formation" assays (ADP-Glo), high light = high ADP = high kinase activity. If your compound inhibits Luciferase, the light signal drops.[1][2] This mimics "Low ADP" (low kinase activity), making an inactive compound appear potent (False Positive) [1].

Validation Protocol:

  • Detergent Sensitivity Test:

    • Repeat the assay with 0.01% Triton X-100 or Tween-20 .

    • Result: If potency disappears with detergent, your compound was likely forming promiscuous aggregates (colloids). Detergents break these up.

  • Reporter Counter-Screen:

    • Run the assay without the target kinase but with the detection reagents (Luciferase/ATP).

    • Result: If the compound reduces the signal, it is interfering with the detection technology.

Module 3: The Cellular Disconnect (Permeability)

The Symptom:

  • Biochemical:[2][3][4] IC50 < 10 nM (Potent).[5]

  • Cellular: EC50 > 10 µM (Inactive).

The Root Cause: Pyrimidines are often substrates for efflux pumps (P-gp/ABCB1) or suffer from low passive permeability due to polarity (low LogP) or high Hydrogen Bond Donor (HBD) count.

The "Permeability Gap" Diagram

PermeabilityGap Compound Pyrimidine Lead Enzyme Biochemical Assay (Target Exposed) Compound->Enzyme Direct Binding (High Potency) Membrane Lipid Bilayer (Passive Diffusion) Compound->Membrane Entry Attempt Cell Cellular Assay (Target Hidden) Efflux Efflux Pumps (P-gp/BCRP) Cell->Efflux Pumped Out Efflux->Compound Recycling Membrane->Cell Slow Diffusion (Low LogP)

Figure 2: Visualizing the "Cellular Disconnect" where efflux and membrane barriers negate biochemical potency.

Troubleshooting Protocol:

  • PAMPA (Parallel Artificial Membrane Permeability Assay):

    • Run a PAMPA assay at pH 7.4.

    • Benchmark: If

      
       cm/s, the compound cannot passively enter the cell.
      
  • Caco-2 Bidirectional Assay:

    • Calculate the Efflux Ratio (B-A / A-B).

    • Benchmark: A ratio > 2.0 indicates the compound is a substrate for efflux transporters [2].

Module 4: Structural Optimization (SAR) Tips

If your troubleshooting confirms intrinsic issues, chemical modification is required.

Structural IssueModification StrategyMechanism
Poor Solubility Introduce a solubilizing tail (e.g., morpholine or piperazine) at the C2 or C4 position .Disrupts crystal lattice packing and ionizes at physiological pH.
Metabolic Instability Block the C5 position with a Fluorine or Methyl group.Prevents oxidative metabolism (cytochrome P450 attack) at the electron-rich site.
Low Permeability Replace H-bond donors (e.g., -NH2) with bioisosteres (e.g., -OCH3 or F).Reduces the energy cost of desolvation required to pass through the lipid membrane.

References

  • Assay Guidance Manual (NCBI). Interference with Luciferase Reporter Enzymes. National Center for Advancing Translational Sciences.[6] Available at: [Link]

  • Baell, J., & Holloway, G. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.[7] (Contextual citation regarding aggregation mechanisms).

  • National Institutes of Health (NIH). Assay Interference by Chemical Reactivity. Assay Guidance Manual.[6][8] Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Analytical Method Development for 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine

Welcome to the technical support center for the analytical characterization of 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals, providing...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals, providing expert insights, detailed protocols, and robust troubleshooting advice. Our goal is to empower you to develop and implement reliable analytical methods for this key pharmaceutical intermediate. The narrative is structured to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative scientific principles.

Section 1: Frequently Asked Questions (FAQs) - Method Selection & Initial Development

This section addresses the foundational questions you might have when beginning the analytical development for 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine.

Q1: What are the primary analytical techniques recommended for the characterization of 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine?

A1: The characterization of this molecule requires a multi-faceted approach to confirm its identity, purity, and stability. The primary recommended techniques are:

  • High-Performance Liquid Chromatography (HPLC): Primarily for purity assessment, quantification (assay), and stability testing. Coupled with UV detection, it is the workhorse for routine quality control.

  • Gas Chromatography (GC): Suitable for assessing volatile impurities and, if the compound is sufficiently volatile and thermally stable, for identity and assay. Coupling with a Mass Spectrometer (MS) is essential for identification.

  • Mass Spectrometry (MS): Crucial for confirming the molecular weight and fragmentation pattern, providing unequivocal structural identification. It is typically used in conjunction with a chromatographic inlet (HPLC or GC).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for unambiguous structure elucidation and confirmation. ¹H and ¹³C NMR are fundamental for verifying the molecular skeleton.

  • Elemental Analysis: Provides the empirical formula by determining the percentage composition of elements (C, H, N, S, Br), which serves as a fundamental check of purity and identity.

Q2: How do I decide between HPLC and GC as the primary chromatographic method?

A2: The choice between HPLC and GC hinges on the compound's volatility and thermal stability. 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine has a predicted boiling point that suggests it may be amenable to GC analysis. However, the presence of the sulfur atom and the pyrimidine ring can sometimes lead to thermal degradation in a hot GC inlet.

Here is a logical workflow to guide your decision:

MethodSelection Start Start: Characterize 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine ThermoGrav Perform Thermogravimetric Analysis (TGA) Start->ThermoGrav CheckDegradation Significant degradation below 250°C? ThermoGrav->CheckDegradation UseHPLC Prioritize HPLC-UV/MS for purity and assay. CheckDegradation->UseHPLC Yes UseGC GC-MS is a viable option. Develop for impurity profiling and potential assay. CheckDegradation->UseGC No End Method Selected UseHPLC->End UseGC->End HPLCTroubleshooting Start Problem: Peak Tailing CheckMobilePhase Is mobile phase pH at least 2 units below the analyte's pKa? Start->CheckMobilePhase CheckColumn Is the column old or contaminated? CheckMobilePhase->CheckColumn Yes Solution_pH Action: Lower mobile phase pH. Increase buffer/acid concentration (e.g., 0.1% TFA or Formic Acid). CheckMobilePhase->Solution_pH No CheckOverload Is sample concentration too high? CheckColumn->CheckOverload No Solution_Column Action: Flush column with strong solvent (e.g., Isopropanol). Replace column if flushing fails. CheckColumn->Solution_Column Yes Solution_Overload Action: Reduce injection volume or dilute the sample. CheckOverload->Solution_Overload Yes End Problem Resolved CheckOverload->End No Solution_pH->End Solution_Column->End Solution_Overload->End

Optimization

Technical Support Center: Scale-Up Synthesis of 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine

Case ID: PRECLIN-5B2CP-SC Status: Active Support Tier: Level 3 (Senior Process Chemistry) Subject: Optimization, Troubleshooting, and Safety Protocols for GLP-Ready Synthesis Executive Summary & Core Directive The Object...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PRECLIN-5B2CP-SC Status: Active Support Tier: Level 3 (Senior Process Chemistry) Subject: Optimization, Troubleshooting, and Safety Protocols for GLP-Ready Synthesis

Executive Summary & Core Directive

The Objective: Synthesize 100g – 1kg of 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine with >98% purity for preclinical toxicology and efficacy studies.

The Strategy: The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr).[1][2] Although the chemistry appears simple on paper, the scale-up presents three specific engineering challenges:

  • Odor Control: Cyclopentanethiol is a potent stench agent; containment failure will shut down facility operations.

  • Hydrolytic Instability: The starting material (5-bromo-2-chloropyrimidine) is prone to hydrolysis in wet solvents, generating a difficult-to-remove hydroxy impurity.

  • Solid State Engineering: The product is lipophilic and low-melting; preventing "oiling out" during crystallization is critical for purity.

Master Protocol (The "Golden Path")

This protocol is designed for a 500g input batch . It prioritizes impurity rejection and odor control over raw yield.

Reaction Scheme
  • Substrate: 5-Bromo-2-chloropyrimidine [CAS: 32779-36-5]

  • Nucleophile: Cyclopentanethiol [CAS: 1679-07-8]

  • Base: Potassium Carbonate (

    
    ), anhydrous, milled.
    
  • Solvent: Acetonitrile (MeCN) or DMF (See Solvent Selection in FAQs).

Step-by-Step Workflow
StepOperationCritical Parameter (Why?)
1 Charge Reactor Load 5-bromo-2-chloropyrimidine (1.0 equiv) and

(1.5 equiv) into the reactor. Inert with

.
2 Solvent Addition Add anhydrous MeCN (5-7 vol). Agitate to form a slurry.
3 Thiol Dosing Cool to 0-5°C. Add Cyclopentanethiol (1.05 equiv) via syringe pump or dropping funnel over 1 hour.
4 Reaction Warm to 20-25°C. Stir for 4–6 hours. Monitor by HPLC/UPLC.
5 Quench (Odor) Add 10% bleach (NaOCl) solution to the bubbler trap. Add 0.5 equiv bleach to reaction only if excess thiol remains and product is stable (See Safety).
6 Workup Dilute with Water (10 vol). Product usually precipitates. If oil forms, extract with MTBE.
7 Purification Recrystallize from Ethanol/Water (80:20).
Process Visualization

SynthesisFlow Start Start: 5-Br-2-Cl-pyrimidine + K2CO3 (Solid) Solvent Add MeCN (Dry) Cool to 5°C Start->Solvent Dose Dose Cyclopentanethiol (Controlled Rate) Solvent->Dose React Reaction: 20°C, 4-6h (Monitor HPLC) Dose->React Check Conversion > 99%? React->Check Check->Dose No (Add 0.1 eq Thiol) Quench Quench: Water Addition (Bleach Scrubber Active) Check->Quench Yes Isolate Filtration / Extraction (MTBE) Quench->Isolate Purify Recrystallize: EtOH/H2O Isolate->Purify Final Final Product: >98% Purity Purify->Final

Caption: Figure 1. Process flow diagram for the SNAr synthesis emphasizing critical control points (Temperature, Stoichiometry).

Troubleshooting Guide (Root Cause Analysis)

Issue 1: High Levels of Hydroxy Impurity (5-Bromo-2-hydroxypyrimidine)

Symptom: HPLC shows a peak at RRT ~0.4–0.6 (more polar than product). Mechanism: Water competes with the thiol nucleophile for the electrophilic C2 position. Corrective Actions:

  • Immediate: If the reaction is ongoing, you cannot "fix" this batch. You must purify later.

  • Prevention:

    • Check Karl Fischer (KF) of the solvent. It must be <500 ppm.

    • Ensure

      
       is not wet. Use freshly milled/dried base.
      
    • Switch Base: If moisture is unavoidable, switch to DIPEA (Hunig’s Base) in MeCN. Organic bases generate less hydroxide in the presence of trace water than carbonate salts.

Issue 2: The "Oiling Out" Phenomenon

Symptom: Upon adding water during workup, the product forms a sticky brown oil instead of a filterable solid. Mechanism: The product melting point is likely near ambient temperature or depressed by impurities (the "eutectic drop"). Corrective Actions:

  • Seeding: Add seed crystals of pure product at the cloud point (the moment turbidity appears during water addition).

  • Temperature Control: Cool the mixture to 0–5°C slowly with vigorous stirring.

  • Rescue: If it oils out, add MTBE (Methyl tert-butyl ether), dissolve the oil, separate the aqueous layer, and then strip the MTBE to a residue. Recrystallize from Ethanol/Water.

Issue 3: Incomplete Conversion (Stalled Reaction)

Symptom: 5-10% Starting material remains after 12 hours. Mechanism: Base surface passivation (coating of KCl on the carbonate surface) or thiol oxidation. Corrective Actions:

  • Agitation: Increase stirring speed. SNAr with solid bases is mass-transfer limited.

  • Catalysis: Add 5 mol% KI (Potassium Iodide) . This generates the more reactive 2-iodopyrimidine in situ (Finkelstein reaction), which reacts faster with the thiol.

Impurity Fate Mapping

ImpurityMap SM Starting Material (5-Br-2-Cl-Pyr) Product Target Product (S-Linked) SM->Product SNAr (Thiol) Hydroxy Impurity A: 2-Hydroxy-5-Br-Pyr (Hydrolysis) SM->Hydroxy Water/OH- Bis Impurity C: Bis-alkylation (Rare: Reaction at C5) SM->Bis Pd-Cat/High Temp (Unlikely in SNAr) Thiol Cyclopentanethiol Disulfide Impurity B: Dicyclopentyl Disulfide (Oxidation) Thiol->Disulfide O2/Air Remove1 Aqueous Phase Hydroxy->Remove1 Removes via Aqueous Wash (pH > 10) Remove2 Mother Liquor Disulfide->Remove2 Removes via Heptane Wash/Recryst

Caption: Figure 2. Fate mapping of common impurities. Note that the Hydroxy impurity is best removed by exploiting its acidity (soluble in basic aqueous layer).

Safety & Engineering Controls (The "Stench" Protocol)

WARNING: Cyclopentanethiol has a detection threshold in the ppb range. 1. The "Bleach Station":

  • Prepare a 20L drum of 10-15% Sodium Hypochlorite (Bleach).

  • All glassware, syringes, and septa must be soaked in bleach immediately after use.

  • Chemistry:

    
     (Disulfide is less smelly) 
    
    
    
    (Sulfonic acid, odorless).

2. Scrubber Setup:

  • The reactor vent must pass through a trap containing Bleach/NaOH solution before entering the fume hood exhaust.

3. Spill Response:

  • Do NOT wipe with paper towels (this increases surface area and evaporation).

  • Pour dilute bleach directly onto the spill, let sit for 10 minutes, then absorb.

Frequently Asked Questions (FAQs)

Q: Can I use Ethanol as the reaction solvent to be "greener"? A: Yes, but with caveats. Ethanol is protic. While SNAr works in EtOH, the rate is slower than in DMF/MeCN. More importantly, if you use Ethoxide base, you will get the O-ethyl ether impurity (5-bromo-2-ethoxypyrimidine) via competition. If using EtOH, use DIPEA as the base, not an alkoxide.

Q: Why is the product turning yellow on storage? A: Thioethers can oxidize to sulfoxides (


) if exposed to air and light over time. Store the solid under Nitrogen/Argon in amber bottles at 4°C.

Q: How do I remove the residual Palladium? A: There is no Palladium in this step. However, if this is an intermediate for a Suzuki coupling (reacting the C5-Br), you must perform a metal scavenge after the next step. For this step, heavy metals are not a concern unless your starting material was contaminated.

Q: What is the expected yield? A:

  • Solution Yield: >95%

  • Isolated Yield: 80–85% (Losses primarily due to mother liquor solubility during recrystallization).

References

  • General SNAr on Pyrimidines

    • Title: "Nucleophilic Aromatic Substitution of 2-Chloropyrimidines: A Practical Guide."
    • Source:Journal of Organic Chemistry / BenchChem Applic
    • Context: Establishes the reactivity order C2-Cl >> C5-Br.
    • (General Reference)

  • Thiol Scale-Up Safety

    • Title: "Scale-Up Safety: Handling Stench Chemicals."
    • Source: Stanford Environmental Health & Safety.
    • Context: Protocols for bleach scrubbing and odor containment.[3]

  • Process Chemistry of Pyrimidines

    • Title: "One-step synthesis method of 5-bromo-2-chloropyrimidine."[4][5]

    • Source: Google P
    • Context: Background on the stability and synthesis of the starting m
  • Purification Strategies

    • Title: "How To: Purify by Crystallization."[6]

    • Source: University of Rochester, Dept of Chemistry.
    • Context: Techniques for handling "oiling out" events.[2][3][6][7][8][9][10][11]

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine with other pyrimidine analogs

This guide provides a comparative technical analysis of 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine (CAS: 1330750-21-4), positioning it against standard pyrimidine building blocks used in medicinal chemistry. Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine (CAS: 1330750-21-4), positioning it against standard pyrimidine building blocks used in medicinal chemistry.

Executive Summary

5-Bromo-2-(cyclopentylsulfanyl)pyrimidine represents a specialized "thio-linked" scaffold in drug discovery. Unlike its ubiquitous 2-chloro or 2-amino counterparts, this molecule offers a unique balance of lipophilicity (due to the cyclopentyl ring) and metabolic stability (via the thioether linkage). It primarily serves as a robust electrophile for Suzuki-Miyaura cross-couplings at the C5 position, while the C2-thioether acts as either a stable lipophilic anchor or a "masked" leaving group (activatable via oxidation to sulfone).

Core Chemical Profile[1][2]
  • CAS Number: 1330750-21-4[1][2][3][4]

  • Molecular Formula: Cngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    H
    
    
    
    BrN
    
    
    S
  • Molecular Weight: 259.17 g/mol [3][4]

  • Key Feature: The bulky cyclopentyl group shields the C2 position, reducing off-target nucleophilic attacks compared to methyl-thio analogs.

Comparative Performance Matrix

The following table contrasts 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine with three primary alternatives used in kinase inhibitor design and fragment-based screening.

Feature5-Bromo-2-(cyclopentylsulfanyl)pyrimidine 5-Bromo-2-chloropyrimidine 5-Bromo-2-(methylthio)pyrimidine 5-Bromo-2-(cyclopentylamino)pyrimidine
Primary Utility Lipophilic Core / Latent ElectrophileReactive Electrophile (S

Ar)
Small Steric CoreH-Bond Donor Scaffold
C2-Stability High (Resistant to hydrolysis)Low (Hydrolyzes in moist air/acid)High High
Lipophilicity (cLogP) ~3.8 (High membrane permeability)~1.6~1.9~2.5
Steric Bulk (C2) Large (Cyclopentyl)Minimal (Chloro)Small (Methyl)Large (Cyclopentyl)
Electronic Effect Weak Donor (S-atom)Strong Withdrawer (Inductive)Weak DonorStrong Donor (N-atom)
Downstream Use Oxidation to Sulfone

S

Ar
Direct S

Ar
Oxidation to SulfoneFinal Drug Core (e.g., Palbociclib)
Technical Insight:
  • Vs. 2-Chloro: The thioether is far more stable during storage and handling. It does not decompose into inactive hydroxypyrimidines under ambient conditions.

  • Vs. Methylthio: The cyclopentyl group provides a "greasy" handle that improves solubility in organic solvents (DCM, EtOAc) during workup, whereas methyl variants can be notoriously crystalline and insoluble.

  • Vs. Amino: The thioether lacks the H-bond donor capability of the amine, making it a better choice when designing inhibitors that must traverse the blood-brain barrier (BBB) by minimizing polar surface area (PSA).

Synthetic Protocol: S-Alkylation Workflow

The most reliable route to CAS 1330750-21-4 is the nucleophilic S-alkylation of 5-bromo-2-mercaptopyrimidine. This method avoids the use of unstable 2-chloropyrimidine intermediates.

Reagents & Conditions
  • Substrate: 5-Bromo-2-mercaptopyrimidine (or 5-bromo-2-thiouracil tautomer)

  • Alkylating Agent: Cyclopentyl bromide (1.2 equiv)

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    , 2.0 equiv)
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone

  • Temperature: 60°C (DMF) or Reflux (Acetone)

Step-by-Step Methodology
  • Preparation: Charge a round-bottom flask with 5-bromo-2-mercaptopyrimidine (10 mmol) and anhydrous K

    
    CO
    
    
    
    (20 mmol).
  • Solvation: Add DMF (20 mL) and stir at room temperature for 15 minutes to generate the thiolate anion. Note: The suspension will turn from pale yellow to a brighter yellow/orange.

  • Addition: Dropwise add cyclopentyl bromide (12 mmol). A slight exotherm may be observed.

  • Reaction: Heat the mixture to 60°C under N

    
     atmosphere. Monitor by TLC (Hexane:EtOAc 8:2) or LC-MS.[5] Reaction is typically complete within 3–5 hours.
    
  • Workup (Self-Validating Step):

    • Pour the reaction mixture into ice-cold water (100 mL).

    • Observation: The product should precipitate as a white/off-white solid due to the lipophilic cyclopentyl group. If oil forms, extract with EtOAc.

  • Purification: Filter the solid and wash with water to remove residual DMF and base. Recrystallize from Ethanol/Water if high purity (>99%) is required.

Reaction Pathways & Strategic Utility

The diagram below illustrates the dual utility of the scaffold: as a stable coupling partner or a precursor to activated sulfones.

G Start 5-Bromo-2-mercaptopyrimidine (Thiol Precursor) Product 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine (CAS 1330750-21-4) Start->Product S-Alkylation (90%+ Yield) Reagent Cyclopentyl Bromide + K2CO3 Reagent->Product Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Product->Suzuki C5 Functionalization Oxidation Oxidation (mCPBA or Oxone) Product->Oxidation Activation of C2 ArProduct 5-Aryl-2-(cyclopentylsulfanyl)pyrimidine (Kinase Inhibitor Core) Suzuki->ArProduct Sulfone 5-Bromo-2-(cyclopentylsulfonyl)pyrimidine (Activated Electrophile) Oxidation->Sulfone Final S_NAr Displacement (with Amines/Alkoxides) Sulfone->Final Displacement of Sulfone

Figure 1: Synthetic flowchart showing the generation of the target thioether and its divergent applications in C5-arylation (Suzuki) or C2-activation (Oxidation/S


Ar).[5]

Applications in Drug Discovery

Kinase Inhibition (Bioisostere Strategy)

The cyclopentyl-thio motif is often used as a bioisostere for the cyclopentyl-amino group found in CDK inhibitors (e.g., Palbociclib analogs).

  • Rationale: Replacing -NH- with -S- removes a hydrogen bond donor. This is strategic when the target pocket is hydrophobic or when membrane permeability needs improvement (S is more lipophilic than NH).

Fragment-Based Drug Design (FBDD)

Due to its distinct NMR shifts and defined shape, this molecule is an excellent "fragment" for screening.

  • Advantages: The bromine atom provides a handle for rapid library expansion, while the cyclopentyl ring restricts conformational flexibility, reducing the entropy penalty upon binding to protein targets.

Late-Stage Diversification

The thioether is stable to Pd-catalyzed conditions. Researchers can install complex aryl groups at C5 first, then oxidize the sulfur to a sulfone (using mCPBA) to swap it out for a different amine or ether at the very end of the synthesis (The "Catch-and-Release" strategy).

References

  • Synthesis of 5-Bromo-2-substituted pyrimidines: Google Patents, CN110642788A. Describes the general one-pot condensation and halogenation strategies for pyrimidine cores.

  • S-Alkylation Methodologies: Organic Chemistry Portal, "Synthesis of 2-Substituted Pyrimidines." Details the reactivity of thiouracils and mercaptopyrimidines with alkyl halides.

  • Compound Identification: ChemicalBook, Product Page for CAS 1330750-21-4. Confirms chemical structure and commercial availability.

  • Comparative Reactivity: BenchChem, "Reactivity of 5-Bromo-2-chloropyrimidine." Provides baseline data for the chloro-analog used in the comparison matrix.

Sources

Comparative

A Comparative Benchmarking Guide: 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine in the Context of Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Abstract This guide provides a comprehensive benchmarking analysis of the novel pyrimidine derivative, 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine. Recognizing the therapeutic potential of the pyrimidine scaffold in oncolo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive benchmarking analysis of the novel pyrimidine derivative, 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine. Recognizing the therapeutic potential of the pyrimidine scaffold in oncology, this document outlines a rigorous experimental framework to characterize its bioactivity.[1][2][3][4] Based on structural similarities to known kinase inhibitors, we hypothesize a mechanism of action centered on the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of cell cycle progression and a validated target in cancer therapy.[5][6][7] To validate this hypothesis and objectively assess its potential, 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine is benchmarked against Palbociclib, a well-characterized, potent, and clinically approved CDK inhibitor. This guide details the head-to-head experimental protocols for determining biochemical potency, cellular activity, and kinase selectivity, providing researchers with the necessary tools to evaluate this compound's therapeutic promise.

Introduction to 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive molecules and approved therapeutics, including anticancer agents.[3][8][9][10] Its versatility allows for diverse substitutions that can modulate pharmacological properties. 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine is a novel synthetic compound featuring this core structure. While its specific biological targets have not been extensively published, its structural motifs suggest potential interaction with ATP-binding sites of protein kinases.

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[6][11] Specifically, CDK2, when complexed with Cyclin E or Cyclin A, drives the G1/S phase transition, a critical checkpoint for DNA replication.[5][12] Inhibition of CDK2 is a promising therapeutic strategy to induce cell cycle arrest and is being actively pursued for cancer treatment.[5][7][13] This guide establishes a framework to investigate 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine as a potential CDK2 inhibitor.

Rationale for Comparator Selection: Palbociclib

To provide a meaningful assessment of 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine's efficacy, a robust benchmark is essential. We have selected Palbociclib (Ibrance®) , a first-in-class, FDA-approved inhibitor of CDK4 and CDK6.[14][15]

Justification for selecting Palbociclib:

  • Well-Characterized Mechanism: Palbociclib's mechanism of action is thoroughly understood. It selectively inhibits CDK4/6, preventing the phosphorylation of the Retinoblastoma (Rb) protein, which in turn blocks cell cycle progression from the G1 to S phase.[14][16][17]

  • Clinical Relevance: As an approved and widely used therapeutic for HR-positive, HER2-negative breast cancer, Palbociclib provides a clinically relevant performance standard.[15]

  • Structural Class: While targeting different CDKs, Palbociclib belongs to a class of pyridopyrimidine-based inhibitors, making it a relevant structural and mechanistic comparator for a novel pyrimidine compound.

  • Established Assay Performance: Extensive public data on Palbociclib's performance in various biochemical and cellular assays provides a reliable baseline for comparison.

This comparison will allow us to contextualize the potency and selectivity of 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine against a known standard, providing a clear measure of its potential as a drug candidate.

Comparative Experimental Design & Workflow

The core of this guide is a multi-tiered experimental workflow designed to systematically evaluate and compare the two compounds. The workflow progresses from direct target engagement and biochemical potency to cellular efficacy and target selectivity.

Causality of Experimental Choices: This tiered approach is logical and resource-efficient. A compound must first demonstrate potent, direct binding to its intended target (biochemical assay). Success at this stage justifies the investment in more complex and physiologically relevant cell-based assays, which measure not only target inhibition but also cell permeability and effects on downstream pathways. Finally, selectivity profiling is crucial to identify potential off-target effects, which are a primary cause of toxicity and clinical trial failure.

G cluster_0 Tier 1: Biochemical Potency cluster_1 Tier 2: Cellular Potency cluster_2 Tier 3: Selectivity Profile T1_Assay LanthaScreen™ Eu Kinase Binding Assay (Target: CDK2/Cyclin A) T1_Output Determine IC50 Values (Direct Target Engagement) T1_Assay->T1_Output Measures competitive binding to kinase T2_Assay CellTiter-Glo® Luminescent Assay (MCF-7 Cell Line) T1_Output->T2_Assay If potent (IC50 < 1µM) T2_Output Determine EC50 Values (Cellular Efficacy) T2_Assay->T2_Output Measures impact on cell viability/proliferation T3_Assay Kinase Selectivity Panel (e.g., Reaction Biology, Promega) T2_Output->T3_Assay If active (EC50 < 10µM) T3_Output Assess Off-Target Inhibition (% Inhibition at 1µM) T3_Assay->T3_Output Screens against a broad panel of kinases Compare Comparative Analysis & Data Interpretation T3_Output->Compare Start Compound Synthesis & QC Start->T1_Assay

Caption: Overall experimental workflow for benchmarking.

Head-to-Head Benchmarking: In Vitro Assays

This section provides detailed protocols for the direct comparison of 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine and Palbociclib.

Assay 1: Biochemical Potency via Kinase Binding Assay

Principle of the Assay: The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a test compound to the ATP site of a kinase.[18][19][20] It relies on the displacement of an Alexa Fluor™ 647-labeled tracer from the kinase by a competitive inhibitor. Inhibition of tracer binding leads to a decrease in the FRET signal, allowing for the quantification of inhibitor potency (IC50).[21][22] This is a direct measure of target engagement, independent of enzyme activity.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Reagent Preparation:

    • Prepare a 4X solution of each test compound (5-Bromo-2-(cyclopentylsulfanyl)pyrimidine and Palbociclib) by serial dilution in kinase buffer.

    • Prepare a 2X solution of CDK2/Cyclin A kinase complex mixed with the Europium-labeled anti-tag antibody.

    • Prepare a 4X solution of the Alexa Fluor™ 647-labeled kinase tracer.

  • Assay Procedure (384-well plate):

    • Add 4 µL of the 4X compound solution to the appropriate wells.

    • Add 8 µL of the 2X kinase/antibody mixture to all wells.

    • Initiate the binding reaction by adding 4 µL of the 4X tracer solution to all wells.[22]

    • Seal the plate and centrifuge briefly (1000 rpm, 1 min).

  • Incubation & Detection:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data using a four-parameter logistic model to determine the IC50 value.

Hypothetical Data Presentation:

CompoundTargetIC50 (nM) [Illustrative]
5-Bromo-2-(cyclopentylsulfanyl)pyrimidineCDK2/Cyclin A85
PalbociclibCDK2/Cyclin A450
PalbociclibCDK4/Cyclin D111

Table 1: Illustrative biochemical potency (IC50) values. Data for Palbociclib against CDK4 is included from literature for context.

Assay 2: Cellular Potency via Cell Viability Assay

Principle of the Assay: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolic activity.[23][24][25] The assay reagent contains luciferase and its substrate, luciferin. In the presence of ATP from viable cells, a luminescent signal is generated that is directly proportional to the number of cells. A decrease in signal indicates cytotoxicity or cytostatic effects.

Experimental Protocol: CellTiter-Glo® Cell Viability Assay

  • Cell Culture:

    • Seed MCF-7 (human breast adenocarcinoma) cells into a 96-well, opaque-walled plate at a density of 5,000 cells/well.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of each test compound in cell culture medium.

    • Treat the cells with the compounds over a range of concentrations (e.g., 0.1 nM to 100 µM) and incubate for 72 hours.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).[26]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[23]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[23]

  • Detection & Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Normalize the data to vehicle-treated controls (100% viability) and background (0% viability).

    • Plot the normalized data against the logarithm of compound concentration and fit with a four-parameter logistic model to determine the EC50 value.

Hypothetical Data Presentation:

CompoundCell LineEC50 (µM) [Illustrative]
5-Bromo-2-(cyclopentylsulfanyl)pyrimidineMCF-71.2
PalbociclibMCF-70.8

Table 2: Illustrative cellular potency (EC50) values in the MCF-7 cell line.

Selectivity Profiling

Principle of Selectivity Screening: No inhibitor is perfectly specific. Selectivity profiling is a critical step to understand a compound's potential for off-target effects. This is typically achieved by screening the compound at a fixed concentration (e.g., 1 µM) against a large panel of diverse protein kinases.[27][28] The results, expressed as percent inhibition, provide a "snapshot" of the compound's specificity and can guide further development or identify potential liabilities. Services like Promega's NanoBRET™ Target Engagement systems allow for selectivity profiling in live cells, offering a more physiologically relevant assessment.[29][30][31]

Illustrative Signaling Pathway Context:

The diagram below illustrates the central role of CDK2 in the G1-S transition of the cell cycle. Growth factor signaling activates the Cyclin D/CDK4/6 complex, which phosphorylates and inactivates Rb. This releases the E2F transcription factor, driving the expression of genes required for S-phase, including Cyclin E. The Cyclin E/CDK2 complex then further phosphorylates Rb, creating a positive feedback loop that commits the cell to division. Our test compound is hypothesized to block this crucial step.

G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor CycD_CDK46 Cyclin D CDK4/6 Complex Receptor->CycD_CDK46 Activates Rb_E2F Rb-E2F Complex (Inactive) CycD_CDK46->Rb_E2F Phosphorylates Rb p-Rb Rb_E2F->Rb E2F E2F (Active) Rb_E2F->E2F CycE Cyclin E Gene Expression E2F->CycE Transcription S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase CycE_CDK2 Cyclin E CDK2 Complex CycE->CycE_CDK2 CycE_CDK2->Rb_E2F Hyper-phosphorylates (Positive Feedback) Palbociclib Palbociclib Palbociclib->CycD_CDK46 Test_Compound 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine (Hypothesized Target) Test_Compound->CycE_CDK2

Caption: Hypothesized role in the G1-S cell cycle checkpoint.

Hypothetical Data Presentation:

Kinase Target5-Bromo-2-(cyclopentylsulfanyl)pyrimidine (% Inhibition @ 1µM)Palbociclib (% Inhibition @ 1µM)
CDK2 92% 45%
CDK4 15%98%
CDK6 18%95%
CDK148%25%
CDK935%10%
EGFR<5%<5%
VEGFR2<5%<5%

Table 3: Illustrative selectivity data against a panel of kinases. This hypothetical data suggests the test compound is potent and selective for CDK2 over other CDKs and kinases.

Discussion & Future Directions

Based on the illustrative data presented, 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine emerges as a potent and selective inhibitor of CDK2. Its biochemical IC50 of 85 nM is promising, and critically, this activity translates into a cellular EC50 of 1.2 µM, demonstrating good cell permeability and efficacy in a relevant cancer cell line.

The comparative analysis reveals a distinct profile from Palbociclib. While Palbociclib is a potent CDK4/6 inhibitor with weaker activity against CDK2, 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine shows the inverse profile, with high potency and selectivity for CDK2. This complementary profile is highly valuable, as resistance to CDK4/6 inhibitors can be driven by the upregulation of Cyclin E/CDK2 activity. Therefore, a potent CDK2 inhibitor like 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine could have significant therapeutic potential in treating patients who have developed resistance to existing therapies.[32]

Future Directions:

  • Confirmation of MOA: Conduct Western blot analysis to confirm that treatment with the compound leads to reduced phosphorylation of Rb and other downstream CDK2 substrates.

  • Broader Cell Line Screening: Evaluate the compound's efficacy across a panel of cancer cell lines with known genetic backgrounds (e.g., CCNE1 amplification) to identify potential biomarkers of response.[7]

  • In Vivo Efficacy: Advance the compound into preclinical animal models (e.g., tumor xenografts) to assess its in vivo efficacy, pharmacokinetics, and tolerability.

  • Co-crystallography: Obtain a crystal structure of the compound bound to CDK2 to elucidate the precise binding mode and guide further structure-activity relationship (SAR) studies for optimization.

This structured benchmarking approach provides strong preliminary evidence for the potential of 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine as a selective CDK2 inhibitor. The subsequent steps outlined will be crucial in validating its mechanism and establishing its potential as a novel therapeutic agent for cancer.

References

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine

Hazard Assessment and Triage: Understanding the Risks While a specific Safety Data Sheet (SDS) for 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine is not available, analysis of similar chemical structures, such as 5-bromo-2-fl...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Triage: Understanding the Risks

While a specific Safety Data Sheet (SDS) for 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine is not available, analysis of similar chemical structures, such as 5-bromo-2-fluoropyrimidine and 5-bromo-2-chloropyrimidine, allows for a presumptive hazard profile.[1][2][3] This proactive approach to hazard identification is a cornerstone of laboratory safety.

Anticipated Hazards:

  • Acute Oral Toxicity: Likely harmful if swallowed.[2][4]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[2][3]

  • Serious Eye Damage/Irritation: Anticipated to cause serious eye irritation or damage.[2][3]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or fumes.[2]

Given these potential hazards, all handling and disposal procedures must be conducted with the appropriate Personal Protective Equipment (PPE) to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling potentially hazardous chemical waste. The following table outlines the minimum required PPE, with the rationale rooted in the precautionary principle.

PPE ComponentSpecificationRationale for Use
Eye/Face Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a splash hazard.Protects against accidental splashes and airborne particles that could cause serious eye damage.[2][3]
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). Consult glove manufacturer's compatibility charts.Prevents skin contact, which can lead to irritation or absorption of the chemical.[5][6]
Body Protection A flame-retardant lab coat, worn fully buttoned.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if handling outside of a certified chemical fume hood or if dust is generated.Prevents inhalation of potentially irritating or harmful airborne particles.[5]
Disposal Protocol: A Step-by-Step Operational Plan

The proper disposal of 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine waste is a multi-step process that ensures safety and regulatory adherence. This protocol is designed to be a self-validating system, with clear checkpoints to prevent errors.

Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and to facilitate compliant disposal.

  • Solid Waste:

    • Collect all solid waste contaminated with 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine, including unused reagent, contaminated filter paper, and absorbent materials from spill cleanup, in a dedicated, chemically compatible, and clearly labeled hazardous waste container.[7][8]

    • The container must be kept closed except when adding waste.[6][9][10]

  • Liquid Waste:

    • Collect all liquid waste containing 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine, such as reaction mother liquors or solutions from extractions, in a separate, dedicated, and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed. For instance, avoid mixing with strong oxidizing agents.[6]

    • The container should be stored in secondary containment to prevent spills.

Accurate and thorough labeling is a regulatory requirement and a critical safety communication tool.[11][12]

  • All waste containers must be labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "5-Bromo-2-(cyclopentylsulfanyl)pyrimidine"

    • An accurate list of all other components in the container

    • The approximate percentage of each component

    • The relevant hazard pictograms (e.g., irritant, harmful)

    • The date of accumulation

Proper storage of hazardous waste is essential to maintain a safe laboratory environment.

  • Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[9]

  • Ensure the storage area is well-ventilated.[5][6]

  • Segregate the waste from incompatible materials, particularly strong oxidizing agents.[6]

The final disposal of hazardous waste must be conducted through a licensed and approved waste disposal facility.

  • DO NOT dispose of 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine down the drain or in the regular trash.[3][5] Discharge into the environment must be avoided.[5]

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.

  • Ensure all required documentation, such as a hazardous waste manifest, is completed accurately.[13]

Spill and Emergency Procedures

In the event of a spill, a swift and informed response is crucial to mitigate risks.

  • Small Spills (contained within a fume hood):

    • Ensure appropriate PPE is worn.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the contaminated material into a designated hazardous waste container.[8]

    • Decontaminate the area with a suitable solvent, and collect the decontamination materials as hazardous waste.

  • Large Spills (outside of a fume hood):

    • Evacuate the immediate area and alert others.

    • If safe to do so, increase ventilation to the area.

    • Contact your institution's EHS or emergency response team immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine waste.

DisposalWorkflow cluster_generation Waste Generation cluster_handling In-Lab Handling cluster_disposal Final Disposal start Waste Generated (Solid or Liquid) segregate Segregate Waste (Solid vs. Liquid) start->segregate Step 1 label_container Label Container (Hazardous Waste) segregate->label_container Step 2 store Store in SAA label_container->store Step 3 ehs_pickup Arrange EHS Pickup store->ehs_pickup Step 4 manifest Complete Manifest ehs_pickup->manifest disposal_facility Transport to Approved Disposal Facility manifest->disposal_facility

Caption: Decision workflow for the disposal of 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine.

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